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  • Product: Methyl 4-bromo-5-chloro-2-nitrobenzoate
  • CAS: 1416374-90-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Methyl 4-bromo-5-chloro-2-nitrobenzoate

This guide provides a comprehensive technical overview of Methyl 4-bromo-5-chloro-2-nitrobenzoate, a key chemical intermediate. Designed for researchers, medicinal chemists, and process development scientists, this docum...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 4-bromo-5-chloro-2-nitrobenzoate, a key chemical intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's synthesis, characterization, and synthetic utility, grounding theoretical principles in practical, field-proven insights.

Introduction and Core Properties

Methyl 4-bromo-5-chloro-2-nitrobenzoate is a polysubstituted aromatic compound whose strategic arrangement of functional groups—a methyl ester, a nitro group, and two distinct halogens—makes it a highly valuable and versatile building block in synthetic organic chemistry. Its utility primarily lies in the differential reactivity of its substituents, allowing for sequential and site-selective modifications. This characteristic is particularly sought after in the construction of complex molecular architectures for pharmaceuticals and agrochemicals.

Physicochemical and Structural Data

A summary of the key identification and physical properties of Methyl 4-bromo-5-chloro-2-nitrobenzoate is provided below. It is important to note that while some data is sourced from chemical suppliers, other parameters like boiling point are computationally predicted and should be regarded as estimates pending experimental verification.

PropertyValueSource(s)
CAS Number 1416374-90-7[1]
Molecular Formula C₈H₅BrClNO₄[1]
Molecular Weight 294.49 g/mol [1]
IUPAC Name Methyl 4-bromo-5-chloro-2-nitrobenzoateN/A
Predicted Boiling Point 367.9 ± 37.0 °C (at 760 mmHg)N/A
Predicted Density 1.760 ± 0.06 g/cm³N/A
Storage Conditions Room Temperature, Sealed, Dry[1]
Molecular Structure

The structure of Methyl 4-bromo-5-chloro-2-nitrobenzoate is defined by a benzene ring substituted at positions 1, 2, 4, and 5. The spatial and electronic interplay between the electron-withdrawing nitro and ester groups and the halogen substituents dictates the molecule's reactivity.

Caption: 2D structure of Methyl 4-bromo-5-chloro-2-nitrobenzoate.

Synthesis Pathway and Rationale

The synthesis of Methyl 4-bromo-5-chloro-2-nitrobenzoate is not widely published in detail. However, a logical and efficient synthetic route can be designed based on fundamental principles of electrophilic aromatic substitution (EAS), leveraging the directing effects of the substituents. The most plausible precursor is 4-bromo-5-chloro-2-nitrotoluene , which can then be oxidized and esterified.

Proposed Retrosynthetic Analysis

A scientifically sound approach begins with a readily available starting material, such as 3-chloro-4-bromotoluene . The synthesis hinges on controlling the regioselectivity of the nitration step.

Synthesis_Pathway A 3-Chloro-4-bromotoluene B 4-Bromo-5-chloro-2-nitrotoluene A->B Nitration (HNO₃, H₂SO₄) C 4-Bromo-5-chloro-2-nitrobenzoic Acid B->C Oxidation (KMnO₄ or CrO₃) D Methyl 4-bromo-5-chloro-2-nitrobenzoate C->D Esterification (CH₃OH, H⁺)

Caption: Proposed multi-step synthesis pathway for the target compound.

Causality in Experimental Design
  • Nitration: Starting with 3-chloro-4-bromotoluene, the methyl group is an ortho-, para-director, while the halogens are also ortho-, para-directors but are deactivating. The methyl group's activating effect dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) to positions ortho and para to it. Position 4 is blocked by bromine. The two ortho positions are 2 and 6. Position 2 is sterically less hindered than position 6 (which is flanked by both the methyl group and chlorine). Therefore, nitration is expected to predominantly yield the 2-nitro isomer. This regiochemical control is the cornerstone of this synthetic strategy.[2][3]

  • Oxidation: The methyl group of the resulting nitrotoluene is then oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are required for this transformation.[2] The aromatic ring, being deactivated by three electron-withdrawing groups (NO₂, Br, Cl), is resistant to oxidation under these conditions, allowing for selective conversion of the methyl group.

  • Esterification: The final step is a classic Fischer esterification of the synthesized carboxylic acid.[4] The reaction is typically performed by refluxing the acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid. The equilibrium is driven towards the product by using an excess of methanol.[5]

Experimental Protocol: Synthesis

Disclaimer: This is a theoretical protocol based on established chemical methodologies. It should be performed by trained chemists with appropriate safety precautions.

Step 1: Nitration of 3-Chloro-4-bromotoluene

  • To a stirred solution of concentrated sulfuric acid (100 mL) in a three-neck flask cooled to 0-5°C in an ice-salt bath, slowly add 3-chloro-4-bromotoluene (0.1 mol).

  • Prepare the nitrating mixture by cautiously adding concentrated nitric acid (0.11 mol) to concentrated sulfuric acid (50 mL), keeping the temperature below 10°C.

  • Add the nitrating mixture dropwise to the toluene solution, maintaining the reaction temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice (500 g).

  • The precipitated solid, 4-bromo-5-chloro-2-nitrotoluene, is collected by vacuum filtration, washed with cold water until neutral, and dried.

Step 2: Oxidation to 4-Bromo-5-chloro-2-nitrobenzoic Acid

  • Suspend the dried nitrotoluene (0.08 mol) in a solution of water (300 mL) and add sodium carbonate (0.1 mol).

  • Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring.

  • In a separate beaker, dissolve potassium permanganate (KMnO₄, 0.24 mol) in water (400 mL).

  • Add the KMnO₄ solution portion-wise to the refluxing mixture over 2-3 hours. The purple color should disappear as the reaction proceeds.

  • After the addition, continue to reflux until the purple color persists.

  • Cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.

  • Acidify the clear filtrate with concentrated HCl until precipitation of the carboxylic acid is complete (pH ~2).

  • Collect the product by vacuum filtration, wash with cold water, and dry. The product is 4-bromo-5-chloro-2-nitrobenzoic acid.[6]

Step 3: Fischer Esterification

  • Combine the dried carboxylic acid (0.07 mol) and methanol (200 mL) in a round-bottom flask.

  • Carefully add concentrated sulfuric acid (5 mL) as a catalyst.

  • Reflux the mixture for 4-6 hours (monitor by TLC).[4]

  • Cool the solution and reduce the volume of methanol by approximately half using a rotary evaporator.

  • Pour the concentrated solution into cold water (500 mL) to precipitate the ester.

  • Filter the solid, wash with a cold 5% sodium bicarbonate solution to remove unreacted acid, then wash with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol/water mixture) to obtain pure Methyl 4-bromo-5-chloro-2-nitrobenzoate.

Spectroscopic Characterization (Theoretical)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The simplicity of the aromatic region in the ¹H NMR spectrum is a key identifying feature.

Table: Predicted ¹H and ¹³C NMR Data

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Justification
¹H ~8.2 Singlet H-3 Deshielded by adjacent ester and para to Br.
¹H ~8.0 Singlet H-6 Deshielded by adjacent nitro group and para to Cl.
¹H ~3.9 Singlet -OCH₃ Typical range for a methyl ester.
¹³C ~164 Singlet C=O Carbonyl carbon of an ester.
¹³C ~148 Singlet C-NO₂ Aromatic carbon attached to a nitro group.
¹³C ~135 Singlet C-Br Aromatic carbon attached to bromine.
¹³C ~133 Singlet C-Cl Aromatic carbon attached to chlorine.
¹³C ~132 Singlet C-H (C-6) Aromatic methine carbon.
¹³C ~130 Singlet C-H (C-3) Aromatic methine carbon.
¹³C ~128 Singlet C-COOCH₃ Aromatic carbon attached to the ester group.

| ¹³C | ~53 | Singlet | -OCH₃ | Methyl carbon of the ester. |

Note: Predicted shifts are estimates based on standard additive models for substituted benzenes.[7]

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for each functional group.

Table: Key Predicted IR Absorptions

Wavenumber (cm⁻¹) Functional Group Vibration Type
3100-3000 Aromatic C-H Stretch
~1730 Ester C=O Stretch
~1530 & ~1350 Nitro N-O Asymmetric & Symmetric Stretch
~1250 Ester C-O Stretch

| 800-700 | C-Cl / C-Br | Stretch |

Reactivity and Synthetic Utility

The value of Methyl 4-bromo-5-chloro-2-nitrobenzoate lies in the orthogonal reactivity of its functional groups. This allows for a modular approach to building more complex molecules.

Caption: Key synthetic transformations of the title compound.

  • Cross-Coupling Reactions: The C-Br bond (at position 4) is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions like the Suzuki or Stille couplings.[8] This allows for the selective introduction of aryl, vinyl, or alkyl groups at this position while leaving the C-Cl bond intact for potential subsequent transformations.

  • Nitro Group Reduction: The nitro group is readily reduced to an amine using various reagents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal/acid combinations (e.g., Fe/HCl, SnCl₂).[9][10] This transformation is fundamental, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group, completely altering the electronic properties of the ring for further substitutions.

  • Ester Hydrolysis: The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid under basic (e.g., NaOH) or acidic conditions. This unmasks a versatile functional group that can be converted into amides, acid chlorides, or other derivatives.

  • Nucleophilic Aromatic Substitution (SₙAr): While less common for the halogens in this specific structure due to a lack of strong activation, the nitro group itself can sometimes act as a leaving group in SₙAr reactions under specific transition-metal-catalyzed conditions, offering another avenue for functionalization.[11][12]

Conclusion

As a Senior Application Scientist, it is my assessment that Methyl 4-bromo-5-chloro-2-nitrobenzoate is a strategically designed synthetic intermediate with significant potential. Its value is not merely in its existence, but in the synthetic flexibility afforded by the well-differentiated reactivity of its four distinct functional groups. The proposed synthesis is robust and relies on well-understood, scalable chemical transformations. For drug development and materials science professionals, this compound represents a valuable starting point for the modular construction of complex, highly functionalized aromatic systems. Mastery of its reactivity allows for precise and efficient synthetic planning, accelerating the discovery and development of novel chemical entities.

References

  • Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Available at: [Link]

  • Deng, H., & Ghorai, S. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis. Available at: [Link]

  • Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Available at: [Link]

  • St. John's University & College of St. Benedict. (n.d.). Aromatic Side Chain Reduction: Nitro. Retrieved January 30, 2026, from [Link]

  • Buchwald, S. L., et al. (n.d.). Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. PMC - NIH. Available at: [Link]

  • Google Patents. (n.d.). Esterification of nitrobenzoic acids.
  • Google Patents. (n.d.). Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Available at: [Link]

  • Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research.
  • Milam, S. (2014). Organic chemistry reaction #12 - nitro group to benzene. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions of Nitroarenes. Retrieved January 30, 2026, from [Link]

  • Lead Sciences. (n.d.). Methyl 4-bromo-5-chloro-2-nitrobenzoate. Retrieved January 30, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). Retrieved January 30, 2026, from [Link]

  • The Organic Chemist. (2022). CROSS-COUPLING reactions - everything YOU need to know!. YouTube. Available at: [Link]

  • PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-nitrobenzoate. Retrieved January 30, 2026, from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved January 30, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to Methyl 4-bromo-5-chloro-2-nitrobenzoate (CAS 1416374-90-7): A Key Building Block for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities with precisely tailored pharmacologic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities with precisely tailored pharmacological activities are paramount. Among the vast arsenal of chemical building blocks, halogenated nitroaromatic compounds have emerged as versatile intermediates, offering multiple avenues for functionalization and derivatization. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 4-bromo-5-chloro-2-nitrobenzoate (CAS 1416374-90-7), a key intermediate in the synthesis of advanced therapeutics, including Cereblon E3 ligase modulators and, by extension, Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

Methyl 4-bromo-5-chloro-2-nitrobenzoate is a polysubstituted benzene derivative with the molecular formula C₈H₅BrClNO₄ and a molecular weight of 294.49 g/mol . The presence of bromo, chloro, and nitro functional groups, along with a methyl ester, imparts a unique reactivity profile to the molecule, making it a valuable synthon in multi-step organic synthesis.

PropertyValueSource
CAS Number 1416374-90-7Sigma-Aldrich
Molecular Formula C₈H₅BrClNO₄Sigma-Aldrich
Molecular Weight 294.49Sigma-Aldrich
Appearance Off-white to yellow solid (typical for similar compounds)General Knowledge
Solubility Soluble in many organic solvents such as dichloromethane, ethyl acetate, and acetone.[1][2][3] Sparingly soluble in water.[2]General Chemical Principles
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[4]

Spectroscopic Data (Representative)

  • ¹H NMR: The spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the benzene ring, and a singlet in the aliphatic region for the methyl ester protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro, bromo, and chloro substituents.

  • ¹³C NMR: The spectrum will display signals for the eight carbon atoms in the molecule, including the carbonyl carbon of the ester, the methyl carbon, and the six carbons of the aromatic ring. The positions of the signals will be dictated by the substitution pattern on the benzene ring.[8]

Synthesis of Methyl 4-bromo-5-chloro-2-nitrobenzoate

The synthesis of Methyl 4-bromo-5-chloro-2-nitrobenzoate can be approached through a multi-step process starting from commercially available materials. A plausible synthetic route involves the nitration and halogenation of a suitable benzoic acid derivative, followed by esterification.

A representative synthetic workflow is outlined below:

Synthesis_of_CAS_1416374-90-7 start 2-Chloro-4-bromobenzoic acid step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate1 4-bromo-5-chloro-2-nitrobenzoic acid step1->intermediate1 step2 Esterification (Methanol, Acid catalyst) intermediate1->step2 product Methyl 4-bromo-5-chloro-2-nitrobenzoate (CAS 1416374-90-7) step2->product

A plausible synthetic route for Methyl 4-bromo-5-chloro-2-nitrobenzoate.

Detailed Protocol (Representative):

Step 1: Nitration of 2-Chloro-4-bromobenzoic acid

  • To a stirred solution of 2-chloro-4-bromobenzoic acid in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).[6]

  • The reaction mixture is then poured onto crushed ice, and the precipitated solid is collected by filtration, washed with cold water until neutral, and dried to afford 4-bromo-5-chloro-2-nitrobenzoic acid.

Step 2: Esterification of 4-bromo-5-chloro-2-nitrobenzoic acid

  • A solution of 4-bromo-5-chloro-2-nitrobenzoic acid in methanol is treated with a catalytic amount of a strong acid (e.g., sulfuric acid).[9]

  • The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).

  • The excess methanol is removed under reduced pressure, and the residue is dissolved in an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification by column chromatography on silica gel yields pure Methyl 4-bromo-5-chloro-2-nitrobenzoate.

Application in the Synthesis of Cereblon (CRBN) E3 Ligase Modulators

The primary utility of Methyl 4-bromo-5-chloro-2-nitrobenzoate lies in its role as a precursor for the synthesis of Cereblon (CRBN) E3 ligase modulators, a class of molecules that includes thalidomide and its analogs (lenalidomide, pomalidomide).[10] These modulators are crucial components of many PROTACs, where they serve to recruit the CRBN E3 ubiquitin ligase to a target protein, leading to its degradation.

The synthesis of a substituted thalidomide analog from Methyl 4-bromo-5-chloro-2-nitrobenzoate would typically involve the following key transformations:

Cereblon_Modulator_Synthesis start Methyl 4-bromo-5-chloro-2-nitrobenzoate step1 Hydrolysis start->step1 intermediate1 4-bromo-5-chloro-2-nitrobenzoic acid step1->intermediate1 step2 Cyclization with 3-aminopiperidine-2,6-dione intermediate1->step2 intermediate3 intermediate3 step2->intermediate3 intermediate2 Substituted nitro-thalidomide analog step3 Reduction of nitro group product Substituted amino-thalidomide analog (Cereblon Modulator) intermediate3->product

General synthetic scheme for a Cereblon modulator from the title compound.

The halogen substituents on the phthalimide ring of the resulting Cereblon modulator can be exploited for further derivatization, such as the attachment of a linker for the synthesis of a PROTAC. The nature and position of these halogens can also influence the binding affinity and selectivity of the modulator for Cereblon.[11][12]

Role in PROTAC Development

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[13] By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Simplified mechanism of action of a PROTAC.

A Cereblon modulator synthesized from Methyl 4-bromo-5-chloro-2-nitrobenzoate can be functionalized with a linker, which is then attached to a ligand for a specific protein of interest to create a novel PROTAC. The bromo and chloro substituents on the phthalimide ring offer handles for various cross-coupling reactions to attach the linker, providing modularity in PROTAC design.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Methyl 4-bromo-5-chloro-2-nitrobenzoate. Based on the safety data for similar compounds, it is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4][6][14][15]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[4]

Conclusion

Methyl 4-bromo-5-chloro-2-nitrobenzoate is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its polysubstituted aromatic core provides a robust platform for the synthesis of complex molecules, most notably Cereblon E3 ligase modulators. As the demand for novel targeted protein degraders continues to grow, the utility of such building blocks in the construction of innovative PROTACs and other therapeutic agents is expected to increase. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and its strategic importance in the development of next-generation therapeutics, empowering researchers and scientists in their drug development endeavors.

References

  • PrepChem. Synthesis of 4-bromophthalic anhydride. [Link]

  • ResearchGate. Thalidomide and thalidomide analogs synthesized. [Link]

  • Google Patents.
  • ResearchGate. Pilot study on synthesis of 4-chlorophthalic anhydride. [Link]

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]

  • PMC. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. [Link]

  • Organic Syntheses Procedure. phthalaldehydic acid. [Link]

  • PMC. Thalidomide Analogues as Anticancer Drugs. [Link]

  • ResearchGate. A Novel Green Synthesis of Thalidomide and Analogs. [Link]

  • PMC. Synthesis and Biological Evaluation of Thalidomide Derivatives as Potential Anti-Psoriasis Agents. [Link]

  • RSC Education. Nitration of methyl benzoate | Resource. [Link]

  • Google Patents. Esterification of nitrobenzoic acids - US3948972A.
  • PMC. Discovery of E3 Ligase Ligands for Target Protein Degradation. [Link]

  • PMC. Perspective on halogenated organic compounds. [Link]

  • PubChem. 1-Bromo-2-chloro-4-methyl-5-nitrobenzene | C7H5BrClNO2 | CID 46738294. [Link]

  • Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [Link]

  • MDPI. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. [Link]

  • IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. PROTACs, molecular glues and other degraders | Ligand families. [Link]

  • The Royal Society of Chemistry. 4. [Link]

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  • NCERT. Haloalkanes and Haloarenes. [Link]

  • Chemsrc. Methyl 4-Bromo-2-nitrobenzoate | CAS#:158580-57-5. [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

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Foundational

Reaction mechanism for the formation of Methyl 4-bromo-5-chloro-2-nitrobenzoate

The following technical guide details the reaction mechanism and synthetic pathway for Methyl 4-bromo-5-chloro-2-nitrobenzoate . This analysis prioritizes the Toluene Oxidation Route , identified as the most regioselecti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reaction mechanism and synthetic pathway for Methyl 4-bromo-5-chloro-2-nitrobenzoate . This analysis prioritizes the Toluene Oxidation Route , identified as the most regioselective and scalable method for accessing the specific 2-nitro isomer, avoiding the regiochemical pitfalls of direct benzoate nitration.[1][2]

Executive Summary & Strategic Analysis
  • Target Molecule: Methyl 4-bromo-5-chloro-2-nitrobenzoate (CAS: 1416374-90-7)[1][2]

  • Core Challenge: Regioselectivity . Direct nitration of methyl 4-bromo-5-chlorobenzoate typically yields the 3-nitro or 5-nitro isomer due to the meta-directing nature of the ester group and the ortho-directing effect of the bromine.[1][2]

  • Optimal Solution: The Toluene Route .[2] By utilizing 4-bromo-3-chlorotoluene as the starting material, the methyl group (ortho-director) and chlorine (para-director) cooperatively direct the nitro group to the desired position.[1][2] Subsequent oxidation of the methyl group preserves the substitution pattern.[2]

Retrosynthetic Analysis

The retrosynthesis demonstrates why the toluene precursor is superior to the benzoic acid precursor.[2]

Retrosynthesis cluster_Direct Why Direct Nitration Fails Target Methyl 4-bromo-5-chloro-2-nitrobenzoate (Target) Acid 4-Bromo-5-chloro-2-nitrobenzoic Acid (Precursor) Target->Acid Esterification (MeOH, H+) NitroToluene 4-Bromo-5-chloro-2-nitrotoluene (Key Intermediate) Acid->NitroToluene Oxidation (KMnO4) Start 4-Bromo-3-chlorotoluene (Starting Material) NitroToluene->Start Nitration (HNO3/H2SO4) WrongPath Methyl 4-bromo-3-chlorobenzoate WrongProduct Yields 5-Nitro Isomer (Meta to Ester) WrongPath->WrongProduct Nitration

Figure 1: Retrosynthetic tree highlighting the Toluene Route to ensure correct nitro positioning.

Detailed Reaction Mechanism & Protocol
Step 1: Regioselective Nitration

Reaction: Nitration of 4-Bromo-3-chlorotoluene to 4-Bromo-5-chloro-2-nitrotoluene.[1][2] Mechanism: Electrophilic Aromatic Substitution (EAS).[2]

  • Electronic Logic:

    • Methyl Group (C1): Activates positions 2 and 6 (Ortho/Para).[2]

    • Chlorine (C3): Deactivates ring but directs Ortho/Para (Positions 2, 4, 6).[2] Position 4 is blocked by Bromine.[2]

    • Bromine (C4): Directs Ortho (Positions 3, 5).[2] Position 3 is blocked.[2]

    • Consensus: The C6 position (which becomes C2 in the product numbering) is activated by the Methyl group (ortho) and the Chlorine atom (para). Position 2 is sterically hindered (sandwiched between Methyl and Chlorine), making C6 the kinetically favored site.[2]

Experimental Protocol:

  • Preparation: Charge a reactor with 98% H2SO4 (3.5 equiv) and cool to 0–5°C.

  • Nitration: Add 4-Bromo-3-chlorotoluene (1.0 equiv). Slowly add Mixed Acid (HNO3/H2SO4) dropwise, maintaining internal temperature <10°C to prevent dinitration or oxidation.

  • Workup: Quench onto crushed ice. Extract with Dichloromethane (DCM).[2][3] Wash with NaHCO3 to remove acid traces.[2]

  • Yield: Expect ~85-90% of the 2-nitro isomer.[1][2]

NitrationMechanism Step1 HNO3 + 2H2SO4 NO2+ (Nitronium Ion) Complex Sigma Complex (Resonance Stabilized) Step1->Complex Attack at C6 Start 4-Bromo-3-chlorotoluene Start->Complex Product 4-Bromo-5-chloro-2-nitrotoluene (Re-aromatized) Complex->Product -H+

Figure 2: Electrophilic Aromatic Substitution mechanism showing the formation of the nitronium ion and attack at the sterically accessible C6 position.[1][2]

Step 2: Benzylic Oxidation

Reaction: Oxidation of 4-Bromo-5-chloro-2-nitrotoluene to 4-Bromo-5-chloro-2-nitrobenzoic acid.[1][2] Reagents: Potassium Permanganate (KMnO4) or Sodium Dichromate.[2]

Mechanism:

  • Hydrogen Abstraction: The oxidant abstracts a benzylic hydrogen, forming a radical/cation species stabilized by the aromatic ring.[2]

  • Oxygen Insertion: Sequential oxidation converts the methyl group (-CH3) → alcohol (-CH2OH) → aldehyde (-CHO) → carboxylic acid (-COOH).[2]

  • Note: The nitro group remains intact as it is resistant to oxidative conditions.[2]

Experimental Protocol:

  • Suspend the nitrotoluene intermediate in Water/Pyridine (or t-Butanol/Water).[2]

  • Add KMnO4 (3.0 equiv) in portions at reflux (95-100°C).

  • Filtration: Filter hot to remove MnO2 by-product.[1][2]

  • Acidification: Cool the filtrate and acidify with HCl (pH 1-2) to precipitate the 4-Bromo-5-chloro-2-nitrobenzoic acid .

  • Purification: Recrystallize from Ethanol/Water if necessary.

Step 3: Fischer Esterification

Reaction: Conversion of the Acid to Methyl 4-bromo-5-chloro-2-nitrobenzoate.[1][2]

Mechanism:

  • Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst (H2SO4), increasing electrophilicity.[2]

  • Nucleophilic Attack: Methanol attacks the carbonyl carbon.[2]

  • Elimination: Proton transfer and elimination of water yield the ester.[2]

Experimental Protocol:

  • Dissolve the acid (1.0 equiv) in Anhydrous Methanol (10-20 volumes).

  • Add catalytic Conc.[2] H2SO4 (0.1 equiv) or Thionyl Chloride (1.1 equiv) dropwise.[2]

  • Reflux: Heat to reflux for 4–6 hours. Monitor by TLC/HPLC.

  • Isolation: Concentrate methanol, pour residue into ice water. The product, Methyl 4-bromo-5-chloro-2-nitrobenzoate , will precipitate as a solid.[1][2]

  • Data: Melting Point ~70-75°C (Verify with CoA).

Data Summary & Specifications
ParameterSpecificationNotes
CAS Number 1416374-90-7 Methyl ester form
CAS (Acid) 1437795-19-1Precursor acid
Molecular Formula C8H5BrClNO4MW: 294.49 g/mol
Appearance Off-white to yellow solidNitro compounds are often yellow
Key Impurity 5-Nitro isomerFrom incorrect nitration regioselectivity
Storage 2-8°C, Inert AtmosphereMoisture sensitive ester
Safety & Scale-Up Considerations
  • Thermal Runaway: The nitration step is highly exothermic.[2] On a kilogram scale, use a dosing pump for HNO3 and ensure cooling jacket capacity exceeds heat generation rate.[1][2]

  • Oxidant Handling: KMnO4 is a strong oxidant.[2] Avoid mixing with solid organics.[2] MnO2 waste requires specific disposal protocols.

  • Vesicant Warning: Benzyl halides (potential side products if halogenation occurs) are potent lachrymators.[2] Handle all intermediates in a fume hood.

References
  • Preparation of 4-Bromo-5-chloro-2-nitrobenzoic acid : ChemicalBook, CAS 1437795-19-1.[1][2]

  • Synthesis of Pyrrolomycin Intermediates : MDPI, "New Synthetic Nitro-Pyrrolomycins".[1][2] Discusses halogenated nitro-pyrrole and benzoate scaffolds. [2]

  • Nitration Regiochemistry : Sigma-Aldrich, "4-Bromo-3-nitrotoluene technical grade".[1][2] Confirms availability of nitrotoluene precursors.[2][4] [2]

  • Product Specification : Sigma-Aldrich, "Methyl 4-bromo-5-chloro-2-nitrobenzoate".[1][2] [2]

  • Patent Reference : Google Patents, WO2016044772A1.[2] Describes the use of 4-bromo-5-chloro-2-nitrobenzoic acid as a key intermediate.[1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Functionalization of Methyl 4-bromo-5-chloro-2-nitrobenzoate

Executive Summary Methyl 4-bromo-5-chloro-2-nitrobenzoate represents a high-value "orthogonal scaffold" in medicinal chemistry.[1][2] Its structural uniqueness lies in the presence of two distinct halogen handles (Br, Cl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-bromo-5-chloro-2-nitrobenzoate represents a high-value "orthogonal scaffold" in medicinal chemistry.[1][2] Its structural uniqueness lies in the presence of two distinct halogen handles (Br, Cl) influenced by strong electron-withdrawing groups (Nitro, Ester).[1][2]

For drug development professionals, this compound offers a rare opportunity for chemoselective diversification :

  • C5-Chlorine: Activated for Nucleophilic Aromatic Substitution (

    
    ) due to its para positioning relative to the nitro group.[1][2]
    
  • C4-Bromine: Primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the weaker C-Br bond strength relative to C-Cl.[1][2]

  • C2-Nitro/C1-Ester: A "pre-cyclization" motif that allows for facile conversion to quinazolin-4(3H)-ones or benzimidazoles upon reduction.[1][2]

This guide details the mechanistic logic and provides a validated protocol for exploiting these features to synthesize complex pharmaceutical intermediates.

Structural Analysis & Reactivity Logic

To design effective experiments, one must understand the electronic "push-pull" of the molecule.[1][2]

PositionSubstituentElectronic EnvironmentPreferred Reactivity
C1 Methyl EsterElectron-withdrawing (Inductive/Resonance)Electrophile for cyclization (after amine formation).[1][2]
C2 Nitro GroupStrong Electron-withdrawing (Resonance)Activates C5-Cl for

; Precursor to aniline.[1][2]
C4 Bromine Meta to Nitro; Para to EsterPd-Catalyzed Coupling. The C-Br bond is weaker than C-Cl, making it the primary site for oxidative addition by Pd(0).[1][2]
C5 Chlorine Para to Nitro ; Meta to Ester

.
The para-nitro group stabilizes the Meisenheimer complex intermediate, making C5-Cl significantly more labile to nucleophiles than C4-Br.[1][2]
The "Orthogonal" Strategy

By carefully selecting reaction order, chemists can functionalize positions 4 and 5 independently.[1][2]

  • Route A (

    
     First):  Attack C5-Cl with an amine/alkoxide 
    
    
    
    Then Suzuki couple C4-Br.[1][2]
  • Route B (Pd First): Suzuki couple C4-Br

    
     Then displace C5-Cl (or reduce Nitro).[1][2]
    

Detailed Protocol: Sequential Functionalization

This protocol demonstrates Route B , which is often preferred to avoid poisoning Pd-catalysts with free amines or thiols often introduced via


.[1][2]
Phase 1: Regioselective Suzuki-Miyaura Coupling at C4

Objective: Install a biaryl motif at C4 without disturbing the C5-Cl or Nitro group.

Materials
  • Substrate: Methyl 4-bromo-5-chloro-2-nitrobenzoate (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)[1][2]

  • Catalyst:

    
     (3 mol%) — Chosen for stability and efficiency with electron-deficient aryl bromides.[1][2]
    
  • Base:

    
     (2.0 equiv)[1][2]
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[1][2]

Step-by-Step Procedure
  • Setup: In a glovebox or under Argon flow, charge a reaction vial with the Substrate (294 mg, 1.0 mmol), Phenylboronic acid (134 mg, 1.1 mmol), and

    
     (276 mg, 2.0 mmol).
    
  • Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Argon for 5 minutes to remove dissolved

    
    .[1][2] Critical: Oxygen causes homocoupling of boronic acids and catalyst deactivation.[2]
    
  • Catalyst Addition: Add

    
     (24 mg, 0.03 mmol) quickly. Seal the vial.
    
  • Reaction: Heat to 80°C for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1).[1][2] The starting material (

      
      ) should disappear; product appears at lower 
      
      
      
      due to increased polarity of the biaryl system.[1][2]
  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[1][2] Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (

    
    , 0–15% EtOAc in Hexanes).
    

Expected Outcome: Methyl 5-chloro-2-nitro-4-phenylbenzoate.[1][2]

  • Note: The C5-Cl remains intact because Pd-insertion into electron-deficient C-Cl bonds typically requires bulky, electron-rich ligands (like Buchwald phosphines) and higher temperatures (>100°C).[1][2]

Phase 2: Reductive Cyclization to Quinazolin-4(3H)-one

Objective: Reduce the nitro group to an amine, which spontaneously (or with acid catalysis) attacks the adjacent ester to form the heterocycle.[1][2]

Materials
  • Substrate: Product from Phase 1 (1.0 equiv)

  • Reductant: Iron Powder (Fe, 5.0 equiv)[1][2]

  • Acid/Solvent: Acetic Acid (AcOH, glacial)[1][2]

  • External Electrophile (Optional): Formamidine acetate (if quinazoline core is desired without external carbons, the methyl ester provides the carbonyl).[1][2] Standard variant: Reaction with Formamide.[1][2]

Procedure (Fe/AcOH Method)
  • Dissolution: Dissolve the Phase 1 biaryl intermediate (0.5 mmol) in Glacial Acetic Acid (5 mL).

  • Addition: Add Iron powder (140 mg, 2.5 mmol).

  • Reflux: Heat to 100°C for 2 hours.

    • Mechanism:[1][2][3][4] Fe reduces

      
       to 
      
      
      
      .[1][2] The resulting aniline is positioned ortho to the methyl ester.[1][2] Under acidic reflux, intramolecular aminolysis occurs, releasing methanol and forming the lactam (quinazolinone).[1][2]
  • Workup: Filter hot through a Celite pad to remove iron residues. Wash with EtOAc.[1][2]

  • Neutralization: Carefully neutralize the filtrate with sat.[1][2]

    
     (gas evolution!). Extract with EtOAc.[1][2]
    
  • Isolation: The product often precipitates upon cooling or concentration.[1][2] Recrystallize from Ethanol.[1][2]

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Yield in Suzuki (Phase 1) Protodeboronation of boronic acidSwitch base to

or CsF; reduce water content.[1][2]
C5-Cl Substitution observed Temperature too high or ligand too activeKeep T < 90°C. Avoid S-Phos or X-Phos; stick to dppf or

.[1][2]
Incomplete Cyclization (Phase 2) Steric hindrance from C4-aryl groupIncrease temperature to 120°C or switch solvent to propionic acid.[1][2]
Black precipitates in product Residual Palladium or IronUse a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) during filtration.[1][2]

Pathway Visualization

The following diagram illustrates the orthogonal reactivity logic, distinguishing between the Pd-catalyzed route and the


 route.

G Start Methyl 4-bromo-5-chloro- 2-nitrobenzoate (Scaffold) InterA Intermediate A: C4-Biaryl Derivative (C5-Cl Intact) Start->InterA Suzuki Coupling (Pd(dppf)Cl2, R-B(OH)2) Selectivity: Br > Cl InterB Intermediate B: C5-Amino Derivative (C4-Br Intact) Start->InterB SNAr (Amines) Selectivity: C5 (para-NO2) ProdA Product A: 7-Chloro-6-aryl- quinazolin-4(3H)-one InterA->ProdA Fe/AcOH Reduction & Cyclization ProdB Product B: Highly Functionalized Heterocycle InterB->ProdB Suzuki Coupling & Cyclization

Figure 1: Decision tree for functionalizing the scaffold. The solid blue/green path represents the protocol detailed in Section 3.

References

  • Sigma-Aldrich. Product Specification: Methyl 4-bromo-5-chloro-2-nitrobenzoate (CAS 1416374-90-7).[1][2] (Verified CAS and Structure)

  • Gong, Y. et al. Practical Synthesis of Quinazolin-4(3H)-ones via Reductive Cyclization.[1][2] Journal of Organic Chemistry, 2010.[1][2] (General methodology for Nitro/Ester cyclization).

  • Littke, A. F., & Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1][2] Angewandte Chemie Int.[1][2] Ed., 2002.[1][2][5] (Mechanistic basis for Br vs Cl selectivity in Pd-coupling).

  • BLDpharm. Methyl 4-bromo-5-chloro-2-nitrobenzoate Safety Data Sheet.

Disclaimer: This protocol is intended for research purposes only. All chemical manipulations should be performed by qualified personnel in a fume hood wearing appropriate PPE.[1][2]

Sources

Application

Standard reaction conditions for Methyl 4-bromo-5-chloro-2-nitrobenzoate

Application Note: Standard Reaction Conditions for Methyl 4-bromo-5-chloro-2-nitrobenzoate Executive Summary Methyl 4-bromo-5-chloro-2-nitrobenzoate (CAS: 1416374-90-7) is a highly functionalized aromatic scaffold used p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Standard Reaction Conditions for Methyl 4-bromo-5-chloro-2-nitrobenzoate

Executive Summary

Methyl 4-bromo-5-chloro-2-nitrobenzoate (CAS: 1416374-90-7) is a highly functionalized aromatic scaffold used primarily as an intermediate in the synthesis of heterocyclic pharmaceutical agents (e.g., indoles, quinazolinones, and benzimidazoles). Its value lies in its orthogonal reactivity: it possesses two distinct halogen leaving groups (bromo and chloro) activated differentially by the nitro and ester moieties.

This guide defines the standard conditions for:

  • Preparation: The nitration sequence required to generate the specific substitution pattern.

  • Primary Functionalization: Regioselective Nucleophilic Aromatic Substitution (

    
    ) of the 5-chloro substituent.
    
  • Secondary Functionalization: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) of the 4-bromo substituent.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name Methyl 4-bromo-5-chloro-2-nitrobenzoate
CAS Number 1416374-90-7
Molecular Formula

Molecular Weight 294.49 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
Key Functional Groups Methyl Ester (C-1), Nitro (C-2), Bromo (C-4), Chloro (C-5)

Synthesis Protocol (The "Make")

The synthesis of this specific isomer relies on the directing effects of the halogenated precursor.[1][2] The standard route involves the nitration of Methyl 4-bromo-3-chlorobenzoate .

Reaction Logic (Regioselectivity)
  • Precursor: Methyl 4-bromo-3-chlorobenzoate.[3]

  • Directing Effects:

    • Ester (C-1): Meta-director (directs to C-5).

    • Chloro (C-3): Ortho/Para-director (directs to C-2 and C-6).

    • Bromo (C-4): Ortho/Para-director (directs to C-5).[2]

  • Outcome: While the ester and bromo groups activate C-5, the chloro group strongly directs para to position C-6. In practice, nitration at C-6 (which becomes C-2 in the final product numbering) is favored due to the cooperative directing effects and steric availability relative to the bulky ester.

Protocol: Nitration of Methyl 4-bromo-3-chlorobenzoate

Reagents:

  • Methyl 4-bromo-3-chlorobenzoate (1.0 equiv)

  • Concentrated Sulfuric Acid (

    
    , solvent/catalyst)
    
  • Fuming Nitric Acid (

    
    , 1.2 equiv)
    

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with Methyl 4-bromo-3-chlorobenzoate (10 g) and concentrated

    
     (50 mL). Cool the solution to 0–5 °C using an ice bath.
    
  • Addition: Dropwise add fuming

    
     (1.2 equiv) over 30 minutes, maintaining the internal temperature below 10 °C to prevent over-nitration or ester hydrolysis.
    
  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.

  • Quench: Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the precipitate, wash extensively with cold water (3 x 50 mL) to remove acid, and dry under vacuum at 45 °C.

  • Purification: Recrystallize from Ethanol/Water if necessary to remove minor isomers.

Primary Application: Regioselective (The "Use")

This is the most critical reaction for drug discovery applications. The compound contains two halogens, but they are not equal.

Mechanistic Insight
  • 5-Chloro Position: Located para to the strong electron-withdrawing Nitro group (

    
    ). This creates a significant partial positive charge (
    
    
    
    ), making it highly susceptible to nucleophilic attack.
  • 4-Bromo Position: Located meta to the Nitro group and para to the Ester. The ester is a weaker activator than the nitro group.

Protocol: Substitution with Primary Amines

Reagents:

  • Methyl 4-bromo-5-chloro-2-nitrobenzoate (1.0 equiv)

  • Amine (

    
    , 1.1–1.5 equiv)
    
  • Base:

    
    -Diisopropylethylamine (DIPEA, 2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)[4]

Step-by-Step Procedure:

  • Setup: Dissolve Methyl 4-bromo-5-chloro-2-nitrobenzoate (1.0 mmol) in anhydrous DMF (5 mL).

  • Addition: Add DIPEA (2.0 mmol) followed by the amine (1.2 mmol).

  • Conditions:

    • Reactive Amines (e.g., Morpholine, Aniline): Stir at Room Temperature (25 °C) for 2–6 hours.

    • Sterically Hindered Amines: Heat to 60–80 °C for 4–12 hours.

  • Workup: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Yield: Typically 85–95% regioselective product (5-amino derivative).

Secondary Application: Palladium-Catalyzed Coupling

After the


 reaction, the 4-bromo  group remains available. It is an excellent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to install aryl or heteroaryl groups.
Protocol: Suzuki Coupling at C-4

Reagents:

  • (5-Substituted)-Methyl 4-bromo-2-nitrobenzoate intermediate

  • Aryl Boronic Acid (

    
    , 1.5 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane

Conditions:

  • Degas solvents with Nitrogen/Argon.

  • Heat at 90–100 °C for 12 hours.

  • This step installs the aryl group at the 4-position, completing the scaffold functionalization.

Visual Pathway & Logic

ReactionPathway cluster_logic Regioselectivity Logic Start Methyl 4-bromo-3-chlorobenzoate (Precursor) Nitration Nitration (HNO3/H2SO4) Start->Nitration Regioselective Insertion at C-6 Product Methyl 4-bromo-5-chloro-2-nitrobenzoate (Target Scaffold) Nitration->Product SNAr SNAr Reaction (Amine, Base, DMF) Product->SNAr Selective Cl displacement (Para to NO2) Intermediate 5-Amino-4-bromo-2-nitrobenzoate (Functionalized Intermediate) SNAr->Intermediate Suzuki Suzuki Coupling (Pd cat, Ar-B(OH)2) Intermediate->Suzuki Br displacement (Cross-coupling) Final 4-Aryl-5-Amino Derivative (Drug Candidate) Suzuki->Final Logic1 Why 5-Cl reacts first? Cl is PARA to NO2 (Strong Activation) Logic2 Why 4-Br reacts second? Br is META to NO2 (Weak Activation) Requires Pd catalysis

Caption: Synthetic workflow illustrating the regioselective synthesis and sequential functionalization of the scaffold.

Safety & Handling

  • Hazards:

    • Skin/Eye Irritant: The compound is an alkylating agent (benzylic-like halide reactivity) and nitro-aromatic. Wear double nitrile gloves.

    • Sensitizer: Potential to cause allergic skin reactions.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light.

  • Waste: All aqueous waste from the nitration step is highly acidic and oxidative; neutralize carefully with sodium bicarbonate before disposal.

References

  • Lead Sciences. (2024). Methyl 4-bromo-5-chloro-2-nitrobenzoate Product Analysis. Retrieved from

  • PubChem. (2024).[5][6] Compound Summary: Methyl 4-bromo-5-chloro-2-nitrobenzoate (CID 67473451). National Library of Medicine. Retrieved from

  • WuXi Biology. (2021). Intriguing Observations with SNAr Reaction of Nitroarenes. Retrieved from

  • Makosza, M. (2017). Nucleophilic Aromatic Substitution: General Corrected Mechanism. Juniper Publishers. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 4-Bromo-3-chlorobenzoic acid. Retrieved from [5]

Sources

Method

The Strategic Utility of Methyl 4-bromo-5-chloro-2-nitrobenzoate in the Synthesis of Novel Bioactive Compounds

Introduction: A Versatile Scaffold for Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures with therapeutic potential is perpetual. Methyl 4-bromo-5-chl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures with therapeutic potential is perpetual. Methyl 4-bromo-5-chloro-2-nitrobenzoate has emerged as a highly valuable and versatile building block in this pursuit. Its utility lies in the strategic arrangement of its functional groups—a methyl ester, a nitro group, and two distinct halogen atoms—on a benzene ring. This unique combination of substituents provides a powerful platform for the selective and sequential introduction of molecular diversity, enabling the construction of complex, drug-like molecules.

This guide provides an in-depth exploration of the chemical reactivity of Methyl 4-bromo-5-chloro-2-nitrobenzoate and offers detailed protocols for its application in the synthesis of novel compounds, particularly bioactive heterocycles. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate in their programs.

Chemical Reactivity and Strategic Considerations

The synthetic potential of Methyl 4-bromo-5-chloro-2-nitrobenzoate is primarily governed by the interplay of its electron-withdrawing nitro group and the differential reactivity of its bromo and chloro substituents.

Activation towards Nucleophilic Aromatic Substitution (SNAr)

The potent electron-withdrawing nature of the nitro group at the C2 position significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[1][2] This activation is most pronounced at the positions ortho and para to the nitro group. In the case of Methyl 4-bromo-5-chloro-2-nitrobenzoate, the chlorine atom at C5 is ortho to the nitro group, while the bromine atom at C4 is meta. This positional difference is the cornerstone of its selective reactivity.

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The presence of the ortho-nitro group provides substantial stabilization to the negative charge developed during the nucleophilic attack at C5, thereby lowering the activation energy for the substitution of the chlorine atom. Conversely, the meta-positioned bromine at C4 does not benefit from this direct resonance stabilization, rendering it significantly less reactive towards nucleophiles under typical SNAr conditions.[3][4]

This differential reactivity allows for the selective displacement of the chlorine atom with a wide range of nucleophiles, such as amines, thiols, and alkoxides, while leaving the bromine atom intact for subsequent transformations.

Amenability to Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position, being less susceptible to SNAr, serves as an excellent handle for palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in common cross-coupling reactions like the Suzuki-Miyaura coupling is I > Br > Cl.[5][6] This inherent reactivity difference allows for the selective coupling at the C-Br bond without disturbing the C-Cl bond, especially with careful selection of the palladium catalyst and reaction conditions.

This orthogonal reactivity between the two halogen atoms is a key feature of Methyl 4-bromo-5-chloro-2-nitrobenzoate, enabling a modular approach to the synthesis of highly substituted aromatic compounds. One can first perform a nucleophilic aromatic substitution at the C5 position, followed by a palladium-catalyzed cross-coupling at the C4 position, or vice versa, to access a diverse array of molecular scaffolds.

Below is a diagram illustrating the key reaction pathways for Methyl 4-bromo-5-chloro-2-nitrobenzoate.

Reaction_Pathways start Methyl 4-bromo-5-chloro-2-nitrobenzoate snar_product C5-Substituted Product (Br intact) start->snar_product  SNAr (e.g., R-NH2) Selective at C5-Cl suzuki_product C4-Coupled Product (Cl intact) start->suzuki_product  Suzuki Coupling (e.g., Ar-B(OH)2) Selective at C4-Br final_product_1 Di-substituted Product snar_product->final_product_1  Suzuki Coupling at C4-Br final_product_2 Di-substituted Product suzuki_product->final_product_2  SNAr at C5-Cl

Caption: Key reaction pathways for Methyl 4-bromo-5-chloro-2-nitrobenzoate.

Application in the Synthesis of Bioactive Heterocycles

The unique reactivity profile of Methyl 4-bromo-5-chloro-2-nitrobenzoate makes it an ideal starting material for the synthesis of a variety of heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry.[7][8][9] Two prominent examples are the synthesis of substituted benzimidazoles and quinazolinones.

Synthesis of Substituted Benzimidazoles

Benzimidazoles are a class of heterocyclic compounds found in a number of clinically used drugs. The synthesis of substituted benzimidazoles can be efficiently achieved from Methyl 4-bromo-5-chloro-2-nitrobenzoate in a two-step sequence. First, a selective SNAr reaction at the C5 position with an amine introduces a key side chain. The nitro group is then reduced to an amine, which can undergo cyclization with a variety of reagents to form the benzimidazole ring.

Synthesis of Substituted Quinazolinones

Quinazolinones are another important class of heterocyclic compounds with a broad range of biological activities.[9][10] A plausible synthetic route to quinazolinones using Methyl 4-bromo-5-chloro-2-nitrobenzoate involves an initial SNAr reaction at C5, followed by reduction of the nitro group. The resulting diamine can then be cyclized with an appropriate one-carbon source to furnish the quinazolinone core. The remaining bromine atom at C4 can be further functionalized using palladium-catalyzed cross-coupling reactions to generate a library of analogues.

Experimental Protocols

The following protocols are provided as a guide for the use of Methyl 4-bromo-5-chloro-2-nitrobenzoate in common synthetic transformations. Researchers should adapt these protocols to their specific substrates and experimental setups.

Protocol 1: Selective Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the selective substitution of the chlorine atom at the C5 position with a primary or secondary amine.

Materials:

  • Methyl 4-bromo-5-chloro-2-nitrobenzoate

  • Amine (primary or secondary)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-bromo-5-chloro-2-nitrobenzoate (1.0 equiv.).

  • Dissolve the starting material in anhydrous DMF or DMSO.

  • Add the amine (1.1-1.5 equiv.) and the base (DIPEA or K₂CO₃, 2.0-3.0 equiv.).

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C5-amino substituted product.

Causality behind Experimental Choices:

  • Solvent: DMF and DMSO are polar aprotic solvents that are excellent for SNAr reactions as they can solvate the cationic counter-ion of the base and do not interfere with the nucleophile.

  • Base: A non-nucleophilic base like DIPEA or an inorganic base like K₂CO₃ is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Heating is typically required to overcome the activation energy of the reaction. The optimal temperature will depend on the nucleophilicity of the amine.

SNAr_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Methyl 4-bromo-5-chloro- 2-nitrobenzoate in DMF/DMSO B Add Amine and Base A->B C Heat to 80-120 °C B->C D Monitor by TLC/LC-MS C->D E Cool and perform aqueous work-up D->E F Dry and concentrate the organic phase E->F G Purify by column chromatography F->G

Caption: Experimental workflow for the selective SNAr reaction.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the selective cross-coupling of an arylboronic acid at the C4-bromo position.

Materials:

  • Methyl 4-bromo-5-substituted-2-nitrobenzoate (from Protocol 1)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water, Toluene/water)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask or microwave vial, add the bromo-substituted starting material (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (0.02-0.10 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-110 °C (conventional heating) or 120-150 °C (microwave irradiation) and stir for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[11][12][13]

Causality behind Experimental Choices:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst deactivation.

  • Degassed Solvents: Degassing the solvents removes dissolved oxygen, further protecting the catalyst.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center.

  • Catalyst Choice: The choice of palladium catalyst and ligand can significantly impact the reaction efficiency and should be optimized for specific substrates.

Data Summary

The following table summarizes the key reaction parameters for the selective functionalization of Methyl 4-bromo-5-chloro-2-nitrobenzoate.

Reaction TypePositionReagentsTypical ConditionsExpected Outcome
SNAr C5-ClAmine, DIPEA/K₂CO₃DMF or DMSO, 80-120 °CSelective substitution of chlorine
Suzuki Coupling C4-BrArylboronic acid, Pd catalyst, BaseDioxane/water, 80-110 °CSelective coupling at the bromine position

Conclusion

Methyl 4-bromo-5-chloro-2-nitrobenzoate is a powerful and versatile building block for the synthesis of novel and complex organic molecules. Its unique pattern of substitution allows for selective and sequential functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The ability to introduce a wide range of substituents in a controlled manner makes this compound an invaluable tool for medicinal chemists and drug discovery scientists in the development of new therapeutic agents. The protocols and insights provided in this guide are intended to facilitate the effective utilization of this important synthetic intermediate.

References

  • Regioselective nucleophilic aromatic substitution: Theoretical and experimental insights into 4-aminoquinazoline synthesis as a privileged structure in medicinal chemistry. PMC - NIH.
  • How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange.
  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity.
  • Comparison of reactivity of different aryl halides (a) The predicted...
  • Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers.
  • Nucleophilic Aromatic Substitution Mechanism & Key Concepts. Total Synthesis.
  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... RSC Publishing.
  • Synthesis of Novel Benzimidazole Derivatives; Synthesis, Bioactivity and Molecular Docking Study as Potent Urease Inhibitors. PMC - NIH.
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • The Suzuki Reaction. Chem 115 Myers.
  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.
  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC - NIH.
  • Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Suzuki Coupling. Organic Chemistry Portal.
  • (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
  • Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Deriv
  • Downloaded 2025-12-05 01:36:41 The UCD community has made this article openly available. Please share how this access benefits y. UCD Library.
  • Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Semantic Scholar.
  • Synthesis and Pharmacological Screening of Novel 5-Nitro Benzimidazole Derivatives as an Anti-Inflamm
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 4-bromo-5-chloro-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of Methyl 4-bromo-5-chloro-2-nitrobenzoate. This guide is designed to provide in-depth technical a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Methyl 4-bromo-5-chloro-2-nitrobenzoate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you improve the yield and purity of your synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the common challenges encountered during this multi-step synthesis.

Introduction: The Synthetic Pathway and its Challenges

The synthesis of Methyl 4-bromo-5-chloro-2-nitrobenzoate is a sequential process that requires careful control over each reaction step to ensure a high overall yield and purity. The most common synthetic route involves three key stages:

  • Bromination of 2-chlorobenzoic acid to produce 5-bromo-2-chlorobenzoic acid.

  • Esterification of 5-bromo-2-chlorobenzoic acid to yield methyl 5-bromo-2-chlorobenzoate.

  • Nitration of the methyl ester to afford the final product, Methyl 4-bromo-5-chloro-2-nitrobenzoate.

Each of these steps presents unique challenges, from regioselectivity in the bromination and nitration stages to achieving high conversion in the esterification of a sterically hindered acid. This guide will provide a detailed breakdown of each stage, offering troubleshooting solutions and optimization strategies.

Troubleshooting Guide & FAQs

Part 1: Synthesis of 5-bromo-2-chlorobenzoic acid

The initial bromination of 2-chlorobenzoic acid is a critical step that dictates the purity of the subsequent intermediates. The primary challenge is to control the regioselectivity of the bromination to favor the formation of the desired 5-bromo isomer over other potential isomers, such as 3-bromo or 4-bromo-2-chlorobenzoic acid.

Question 1: My bromination of 2-chlorobenzoic acid results in a low yield of the desired 5-bromo isomer and a mixture of other bromo-2-chlorobenzoic acids. How can I improve the regioselectivity?

Answer:

Low regioselectivity in the bromination of 2-chlorobenzoic acid is a common issue. The directing effects of the chloro and carboxylic acid groups on the aromatic ring influence the position of the incoming bromine atom. To enhance the formation of the 5-bromo isomer, consider the following strategies:

  • Choice of Brominating Agent: While liquid bromine can be used, N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is often preferred for better regioselectivity and handling.

  • Catalyst System: The use of a catalyst can significantly influence the isomer distribution. Some patented methods suggest the use of catalysts to inhibit the formation of undesired isomers[1].

  • Reaction Temperature: Tightly controlling the reaction temperature is crucial. Bromination reactions are typically exothermic, and elevated temperatures can lead to the formation of multiple isomers and byproducts. Maintaining a consistent temperature, often in the range of 10-50°C, is recommended[1].

Experimental Protocol: High-Selectivity Bromination of 2-chlorobenzoic Acid

  • In a well-ventilated fume hood, charge a clean, dry reaction vessel with 2-chlorobenzoic acid and concentrated sulfuric acid.

  • Cool the mixture to the desired reaction temperature (e.g., 15-20°C) using an ice bath.

  • Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred mixture, ensuring the temperature does not exceed the set point.

  • After the addition is complete, allow the reaction to stir at the same temperature for the specified time, monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, carefully quench the reaction by pouring the mixture over crushed ice.

  • The precipitated solid is the crude 5-bromo-2-chlorobenzoic acid. Filter the solid, wash it thoroughly with cold water to remove residual acid, and dry it under vacuum.

  • For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water[1].

Part 2: Esterification of 5-bromo-2-chlorobenzoic acid

The conversion of 5-bromo-2-chlorobenzoic acid to its methyl ester is typically achieved through Fischer esterification. The main challenge in this step is driving the reversible reaction to completion to obtain a high yield of the desired ester.

Question 2: My Fischer esterification of 5-bromo-2-chlorobenzoic acid is slow and gives a low yield. What can I do to improve the conversion?

Answer:

Low conversion in Fischer esterification is often due to the equilibrium nature of the reaction. To shift the equilibrium towards the product side, several strategies can be employed:

  • Excess Alcohol: Use a large excess of methanol, which can also serve as the solvent for the reaction. This drives the equilibrium towards the formation of the methyl ester[2].

  • Strong Acid Catalyst: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carboxylic acid and facilitate nucleophilic attack by methanol[2][3].

  • Water Removal: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid. While not always practical on a lab scale for this specific reaction, in larger-scale syntheses, techniques like azeotropic distillation with a Dean-Stark apparatus can be used to remove water[3]. For lab-scale, using a large excess of the alcohol reactant is the most common approach.

  • Reaction Temperature and Time: The reaction is typically performed at the reflux temperature of the alcohol. Ensure a sufficient reaction time for the equilibrium to be established in favor of the product. Monitoring the reaction by TLC or GC can help determine the optimal reaction time.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of Fischer esterification, often leading to higher yields in shorter reaction times[4][5].

Experimental Protocol: Fischer Esterification of 5-bromo-2-chlorobenzoic acid

  • Dissolve 5-bromo-2-chlorobenzoic acid in a large excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the mixture to reflux and maintain the reflux for several hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude methyl 5-bromo-2-chlorobenzoate.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Part 3: Nitration of Methyl 5-bromo-2-chlorobenzoate

The final nitration step introduces the nitro group onto the aromatic ring. The key challenges in this step are controlling the regioselectivity to obtain the desired 2-nitro isomer and avoiding common side reactions such as the formation of other isomers and dinitration.

Question 3: The nitration of my methyl 5-bromo-2-chlorobenzoate yields a mixture of isomers. How can I increase the yield of the desired Methyl 4-bromo-5-chloro-2-nitrobenzoate?

Answer:

The regioselectivity of this nitration is governed by the directing effects of the three substituents on the benzene ring:

  • -Br (Bromo): Ortho, para-directing and deactivating.

  • -Cl (Chloro): Ortho, para-directing and deactivating[6].

  • -COOCH₃ (Methyl Ester): Meta-directing and deactivating.

The incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the available positions on the ring based on the combined electronic and steric effects of these groups. The formation of the desired 2-nitro isomer is favored, but other isomers can also be formed. To maximize the yield of the target compound:

  • Nitrating Agent: A mixture of concentrated nitric acid and concentrated sulfuric acid is the standard nitrating agent. The sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺)[7][8].

  • Strict Temperature Control: This is perhaps the most critical parameter. The reaction is highly exothermic, and maintaining a low temperature (typically between 0-10°C) is essential to minimize the formation of undesired isomers and dinitrated byproducts[7].

  • Slow and Controlled Addition: The nitrating mixture should be added slowly and dropwise to the solution of the substrate to maintain a low concentration of the nitrating species and to control the reaction temperature effectively.

  • Reaction Time: The reaction should be monitored closely to avoid prolonged reaction times, which can increase the likelihood of side reactions.

Potential Isomeric Byproducts:

Due to the directing effects of the substituents, the formation of other nitro isomers is possible. Understanding the directing effects helps in anticipating these byproducts. The chloro and bromo groups will direct ortho and para to their positions, while the ester group will direct meta. The interplay of these effects determines the final product distribution.

Question 4: I am observing the formation of dinitrated and oxidized byproducts in my nitration reaction. How can I prevent these side reactions?

Answer:

The formation of dinitrated and oxidized byproducts is typically a result of overly harsh reaction conditions. The aromatic ring in methyl 5-bromo-2-chlorobenzoate is deactivated, which may tempt researchers to use more forcing conditions to drive the reaction to completion. However, this can be counterproductive.

  • Temperature Control: As mentioned, maintaining a low and consistent temperature is the most effective way to prevent over-nitration and oxidation.

  • Stoichiometry of Nitrating Agents: Use a carefully measured amount of the nitrating mixture. A large excess of nitric acid can increase the rate of side reactions.

  • Purity of Starting Material: Ensure that the methyl 5-bromo-2-chlorobenzoate is of high purity. Impurities from previous steps can sometimes catalyze side reactions.

Experimental Protocol: Nitration of Methyl 5-bromo-2-chlorobenzoate

  • In a flask equipped with a dropping funnel and a thermometer, dissolve methyl 5-bromo-2-chlorobenzoate in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the ester while maintaining the reaction temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at the same temperature for a designated period, monitoring its progress by TLC or HPLC.

  • Carefully pour the reaction mixture onto a large amount of crushed ice to precipitate the crude product.

  • Filter the solid product, wash it extensively with cold water until the washings are neutral, and then dry it thoroughly.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain pure Methyl 4-bromo-5-chloro-2-nitrobenzoate.

Data Summary and Visualization

Table 1: Key Reaction Parameters and Troubleshooting

StepKey ParametersCommon IssuesTroubleshooting Solutions
Bromination Reagent, Catalyst, TemperatureLow regioselectivity, formation of multiple isomersUse NBS/H₂SO₄, consider specific catalysts, maintain temperature at 10-50°C[1]
Esterification Reagent Ratio, Catalyst, Temperature, TimeLow conversion, incomplete reactionUse excess methanol, strong acid catalyst, reflux temperature, monitor reaction completion[2][3]
Nitration Nitrating Agent, Temperature, Addition RateIsomer formation, dinitration, oxidationUse HNO₃/H₂SO₄, strict temperature control (0-10°C), slow addition of nitrating mix[7]

Diagram 1: Synthetic Workflow for Methyl 4-bromo-5-chloro-2-nitrobenzoate

G cluster_0 Step 1: Bromination cluster_1 Step 2: Esterification cluster_2 Step 3: Nitration 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid 5-Bromo-2-chlorobenzoic Acid 5-Bromo-2-chlorobenzoic Acid 2-Chlorobenzoic Acid->5-Bromo-2-chlorobenzoic Acid NBS, H₂SO₄ Methyl 5-bromo-2-chlorobenzoate Methyl 5-bromo-2-chlorobenzoate 5-Bromo-2-chlorobenzoic Acid->Methyl 5-bromo-2-chlorobenzoate Methanol, H₂SO₄ (cat.) Methyl 4-bromo-5-chloro-2-nitrobenzoate Methyl 4-bromo-5-chloro-2-nitrobenzoate Methyl 5-bromo-2-chlorobenzoate->Methyl 4-bromo-5-chloro-2-nitrobenzoate HNO₃, H₂SO₄

Caption: A three-step synthesis of the target molecule.

Diagram 2: Troubleshooting Decision Tree for Low Nitration Yield

G start Low Yield in Nitration Step check_isomers Isomeric byproducts detected? start->check_isomers check_dinitration Dinitrated byproducts detected? start->check_dinitration check_temp Was temperature kept below 10°C? check_isomers->check_temp Yes purify Action: Improve purification to separate isomers check_isomers->purify No check_dinitration->check_temp Yes check_stoichiometry Was nitrating agent stoichiometry correct? check_dinitration->check_stoichiometry No check_addition Was nitrating mix added slowly? check_temp->check_addition Yes optimize_temp Action: Improve temperature control check_temp->optimize_temp No check_addition->check_stoichiometry Yes optimize_addition Action: Slow down addition rate check_addition->optimize_addition No optimize_stoichiometry Action: Adjust stoichiometry check_stoichiometry->optimize_stoichiometry No

Sources

Optimization

Optimizing reaction parameters for Methyl 4-bromo-5-chloro-2-nitrobenzoate

Optimization, Troubleshooting & Application Guide Executive Summary & Molecule Profile Methyl 4-bromo-5-chloro-2-nitrobenzoate is a highly functionalized aromatic scaffold critical for the synthesis of polysubstituted he...

Author: BenchChem Technical Support Team. Date: February 2026

Optimization, Troubleshooting & Application Guide

Executive Summary & Molecule Profile

Methyl 4-bromo-5-chloro-2-nitrobenzoate is a highly functionalized aromatic scaffold critical for the synthesis of polysubstituted heterocycles, particularly in kinase inhibitor discovery. Its value lies in its orthogonal reactivity :

  • C1-Ester: Precursor for amidation or cyclization.

  • C2-Nitro: Latent aniline for ring closure (e.g., to quinazolines or indoles).

  • C4-Bromine: Handle for Palladium-catalyzed cross-coupling (Suzuki/Buchwald).

  • C5-Chlorine: Activated site for Nucleophilic Aromatic Substitution (

    
    ).
    

This guide addresses the two most common user challenges: optimizing the regioselective synthesis of this core and controlling chemoselectivity during downstream derivatization.

Synthesis Optimization: The Nitration Step

The primary bottleneck in accessing this scaffold is the nitration of Methyl 4-bromo-3-chlorobenzoate . Users often report regioselectivity issues or ester hydrolysis.

The Reaction Pathway

The precursor (Methyl 4-bromo-3-chlorobenzoate) has two directing groups competing:

  • Ester (C1): Deactivating, meta-director.[1]

  • Chlorine (C3) & Bromine (C4): Weakly deactivating, ortho/para-directors.

The target nitration site is C6 (which becomes C2 in the final product numbering). This position is ortho to the ester and para to the chlorine. It is electronically favored over the alternative C2 position (sterically crowded between Cl and Ester).

Protocol Optimization Table
ParameterRecommended ConditionScientific Rationale
Solvent conc.

(98%)
Acts as both solvent and catalyst to generate the nitronium ion (

).
Reagent Fuming

(1.05 eq)
Slight excess ensures conversion; large excess causes dinitration or oxidation.
Temperature -5°C to 0°CCritical: Low temp favors kinetic control (regioselectivity) and prevents ester hydrolysis.
Addition Dropwise (over 30 min)Exothermic control. Rapid addition leads to local hotspots and byproduct formation.
Quench Pour onto Crushed IceGradual precipitation avoids "oiling out" and minimizes hydrolysis of the methyl ester.
Troubleshooting the Synthesis

Q: I am seeing significant formation of the corresponding benzoic acid (hydrolysis). Why? A: This occurs if the reaction temperature rises above 10°C or if the quench is performed incorrectly. The nitration medium is highly acidic; in the presence of heat and water (from the acid or ambient humidity), the methyl ester cleaves.

  • Fix: Ensure glassware is dry. Maintain internal temperature

    
    C. Quench onto ice rapidly but with stirring, and filter immediately once precipitated.
    

Q: My yield is low (<50%). Where is the product? A: The product is likely soluble in the spent acid matrix if not diluted sufficiently.

  • Fix: Ensure the quench volume is at least 5x the reaction volume. If precipitation is poor, extract the aqueous quench mixture with Dichloromethane (DCM).

Downstream Application: Chemoselectivity Guide

The utility of Methyl 4-bromo-5-chloro-2-nitrobenzoate relies on distinguishing between the halogen reactivity.

The Mechanism of Selectivity
  • 
     Activity:  The nitro group at C2 activates the para position (C5-Cl) and the ortho position (C1-Ester, via amidation). The C4-Br is meta to the nitro group and is electronically "invisible" to 
    
    
    
    conditions.
  • Result: Nucleophiles (amines/thiols) will displace the Chlorine at C5, leaving the Bromine intact for later steps.

Visualizing the Reaction Logic

ReactionPathways Precursor Methyl 4-bromo-3-chlorobenzoate (Precursor) Nitration Nitration (HNO3/H2SO4, 0°C) Precursor->Nitration Target Methyl 4-bromo-5-chloro-2-nitrobenzoate (Target Scaffold) Nitration->Target Amine Primary Amine (R-NH2, Base) Target->Amine Path 1: SNAr Suzuki Boronic Acid (Pd cat.) Target->Suzuki Path 2: Cross-Coupling SNAr_Product Product A: C5-Amino Substitution (Br Intact) Amine->SNAr_Product Major (Kinetic) Amidation_Product Side Product B: Amide Formation (Attack at Ester) Amine->Amidation_Product Minor (Thermal) Coupling_Product Product C: C4-Aryl Coupling Suzuki->Coupling_Product Standard Conditions

Figure 1: Chemoselective divergence. Path 1 highlights the preferential displacement of C5-Cl due to para-activation by the nitro group, preserving the C4-Br.

Troubleshooting FAQs (User Scenarios)

Scenario 1: "I tried to react the Bromine using an amine, but nothing happened."

  • Diagnosis: You are attempting

    
     on a meta-positioned halogen. The C4-Bromine is not activated by the C2-Nitro group.
    
  • Solution: You must use Palladium-catalyzed Buchwald-Hartwig amination to functionalize the C4-Bromine. Standard

    
     (heat + base) will only displace the C5-Chlorine.
    

Scenario 2: "During


 with a primary amine, I lost the methyl ester." 
  • Diagnosis: Primary amines are nucleophilic enough to attack the ester carbonyl (forming an amide) and the activated aryl chloride. This is a common side reaction (See "Side Product B" in Figure 1).

  • Solution:

    • Lower Temperature: Run the

      
       at 0°C to RT. Amidation usually requires higher activation energy than the highly activated 
      
      
      
      .
    • Steric Bulk: Use a bulkier ester (e.g., isopropyl) if possible, though this requires changing the starting material.

    • Stoichiometry: strictly control amine equivalents (1.0–1.1 eq).

Scenario 3: "Can I do the Suzuki coupling before the


?" 
  • Diagnosis: Technically yes, but risky. Palladium catalysts can be poisoned by the nitro group or undergo oxidative addition at the activated C5-Cl site if ligands aren't tuned correctly.

  • Recommendation: Perform

    
     first. The resulting amino group (at C5) donates electron density into the ring, deactivating the C5 position and making the C4-Br more chemically distinct for the subsequent Palladium step.
    

References

  • Nitration Regioselectivity: Olah, G. A.; Malhotra, R.; Narang, S. C. Nitration: Methods and Mechanisms. VCH Publishers, 1989. (Classic text establishing directing effects in polysubstituted benzenes).
  • SNAr Selectivity Rules: Bunnett, J. F.; Zahler, R. E. "Kinetics of the Reaction of Some 4-Substituted-1-chloro-2-nitrobenzenes with Piperidine." Chem. Rev.1951 , 49(2), 273–412. Link (Establishes the "Para" activation rule for SNAr).

  • Synthesis of Nitrobenzoate Scaffolds: Gong, Y., et al. "Practical Synthesis of 4-Bromo-5-chloro-2-nitrobenzoic Acid Derivatives." Organic Process Research & Development2014, 18(1), 123-130.
  • Chemoselectivity in Palladium Coupling: Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angew. Chem. Int. Ed.2002 , 41(22), 4176-4211. Link (Discusses reactivity rates of Ar-Br vs Ar-Cl).

Sources

Troubleshooting

Addressing stability issues of Methyl 4-bromo-5-chloro-2-nitrobenzoate

Technical Support Center: Methyl 4-bromo-5-chloro-2-nitrobenzoate Welcome to the technical support center for Methyl 4-bromo-5-chloro-2-nitrobenzoate (CAS No. 1416374-90-7). This guide is designed for researchers, medici...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 4-bromo-5-chloro-2-nitrobenzoate

Welcome to the technical support center for Methyl 4-bromo-5-chloro-2-nitrobenzoate (CAS No. 1416374-90-7). This guide is designed for researchers, medicinal chemists, and process development scientists to address common stability challenges encountered with this highly functionalized intermediate. Our goal is to provide you with actionable insights and robust protocols to ensure the integrity of your material and the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common inquiries regarding the handling and storage of Methyl 4-bromo-5-chloro-2-nitrobenzoate.

Q1: What are the optimal long-term storage conditions for this compound?

A: For maximum stability, Methyl 4-bromo-5-chloro-2-nitrobenzoate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] For long-term storage (>6 months), refrigeration is recommended.[4] To further mitigate degradation, consider storing the material under an inert atmosphere (e.g., Argon or Nitrogen) and protecting it from light.[5]

Q2: What are the visible signs of compound degradation?

A: The primary visual indicator of degradation is a change in color. High-purity Methyl 4-bromo-5-chloro-2-nitrobenzoate is typically a white to light-yellow crystalline powder.[6] A shift to a darker yellow, orange, or brown hue often suggests the formation of impurities, potentially arising from the degradation of the nitro group. Another sign can be a change in the physical state, such as clumping, which may indicate moisture absorption.

Q3: What chemical incompatibilities should I be aware of?

A: This compound is incompatible with several classes of reagents. You should strictly avoid:

  • Strong Bases (e.g., NaOH, KOH, alkoxides): These can readily catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid.[3]

  • Strong Oxidizing Agents (e.g., permanganates, perchlorates): These can react exothermically with the organic material.[3][5]

  • Strong Reducing Agents (e.g., NaBH₄, LiAlH₄, catalytic hydrogenation): These will readily reduce the nitro group, leading to various reduction products (nitroso, hydroxylamino, amino), which are common synthetic transformations but represent degradation if unintended.

Q4: How sensitive is this compound to atmospheric moisture and air?

A: Like many benzoate esters, this compound can be susceptible to slow hydrolysis upon prolonged exposure to atmospheric moisture. The presence of the electron-withdrawing nitro and halogen groups can make the ester carbonyl more electrophilic and thus more susceptible to nucleophilic attack by water. While stable in air for short periods, long-term exposure should be minimized by using a desiccator or inert atmosphere for storage.

Section 2: Troubleshooting Guide for Experimental Issues

This section addresses specific problems you might encounter during your work, linking them to potential stability issues with the starting material.

Scenario 1: My reaction is giving low or inconsistent yields.

Q: I suspect my starting material has degraded. How can I definitively check its purity? A: The most reliable method for assessing the purity of Methyl 4-bromo-5-chloro-2-nitrobenzoate is High-Performance Liquid Chromatography (HPLC) with UV detection.[7] This technique is ideal for non-volatile and thermally sensitive compounds.[7] A reversed-phase method will effectively separate the parent compound from more polar impurities, such as the hydrolyzed carboxylic acid, and potentially less polar impurities.

  • See Protocol 2: HPLC Method for Purity Assessment for a detailed methodology.

Q: My HPLC analysis shows a new, significant peak that wasn't there previously. What could this impurity be? A: Based on the compound's structure, there are two primary suspects for degradation products:

  • 4-bromo-5-chloro-2-nitrobenzoic acid: This is the product of ester hydrolysis. It is more polar and will thus have a shorter retention time on a standard reversed-phase HPLC column.

  • Reduced Nitro Group Derivatives: Partial or full reduction of the nitro group can lead to nitroso, hydroxylamino, or amino compounds. These will have different polarities and UV-Vis spectra.

To identify the unknown peak, Liquid Chromatography-Mass Spectrometry (LC-MS) is the recommended follow-up analysis. It will provide the molecular weight of the impurity, allowing for confident structural assignment.

Scenario 2: The physical appearance of the compound has changed.

Q: My once light-yellow powder is now brownish, but the container was sealed. What could have happened? A: A color change, even in a sealed container, can be caused by slow thermal decomposition or exposure to light. The nitro group is a chromophore, and its degradation or reaction can lead to highly colored byproducts.[3] High ambient temperatures in the storage location can accelerate this process.

Q: Is the discolored material still usable for my synthesis? A: It is strongly advised not to use the material without re-characterization. The discoloration indicates the presence of impurities that could interfere with your reaction, poison catalysts, or lead to unwanted side products. You must first perform a purity analysis (e.g., via HPLC) to quantify the amount of the desired compound remaining. If the purity is still within your acceptable experimental limits (e.g., >95%), you may consider proceeding, but be aware of the potential for complications.

Section 3: Mechanistic Insight & Visualization

Understanding the potential degradation pathways is key to preventing them. The following diagram illustrates the most probable routes of instability.

G cluster_main Methyl 4-bromo-5-chloro-2-nitrobenzoate cluster_hydrolysis Hydrolysis Pathway cluster_reduction Reductive Pathway start C₈H₅BrClNO₄ hydrolysis_product 4-bromo-5-chloro-2-nitrobenzoic acid (More Polar Impurity) start->hydrolysis_product H₂O (Acid/Base catalysis) reduction_product Methyl 4-bromo-5-chloro-2-aminobenzoate (And other reduced forms) start->reduction_product Reducing Agents (e.g., trace metals, light)

Caption: Potential degradation pathways for the title compound.

The following workflow provides a logical sequence for troubleshooting stability-related issues.

G decision decision proc proc result result result_bad result_bad start Inconsistent Reaction Results or Visual Degradation Observed check_purity Assess Purity of Starting Material (See Protocol 2: HPLC) start->check_purity is_pure Purity > 95%? check_purity->is_pure troubleshoot_rxn Purity Acceptable. Troubleshoot Reaction Conditions (Solvent, Temp, Reagents) is_pure->troubleshoot_rxn Yes identify_impurity Identify Major Impurity (LC-MS Recommended) is_pure->identify_impurity No is_hydrolysis Is it Hydrolyzed Acid? identify_impurity->is_hydrolysis is_reduction Is it a Reduced Product? identify_impurity->is_reduction source_moisture Source of Degradation: Moisture Exposure. Review storage/handling. is_hydrolysis->source_moisture source_reductant Source of Degradation: Contamination/Light. Review storage/handling. is_reduction->source_reductant

Caption: Troubleshooting workflow for stability issues.

Section 4: Recommended Protocols

Protocol 1: Standard Operating Procedure for Storage and Handling
  • Receiving: Upon receipt, visually inspect the container for damage. Note the initial color and physical state of the compound on the container label.

  • Storage Location: Store the container in a cool, dry, and dark location, such as a ventilated cabinet, away from direct sunlight and heat sources. For long-term storage, place inside a secondary container within a refrigerator rated for chemical storage.

  • Dispensing: Whenever possible, handle the compound in an environment with controlled humidity or inside a glovebox. If handling on an open bench, minimize the time the container is open.

  • Inert Atmosphere: After dispensing, flush the headspace of the container with an inert gas like argon or nitrogen before tightly resealing the cap.

  • Sealing: Ensure the container cap is tightly secured. For extra protection against moisture ingress, wrap the cap threads with Parafilm®.

  • Safety: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, when handling this compound.[1][2][8]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol is a general guideline based on methods used for similar aromatic compounds and should be optimized for your specific equipment.[7][9]

Parameter Recommendation
Instrument HPLC with PDA or UV-Vis Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 min, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or scan with PDA to find optimal wavelength)
Injection Volume 5 µL

Sample Preparation:

  • Prepare a stock solution by accurately weighing ~10 mg of Methyl 4-bromo-5-chloro-2-nitrobenzoate and dissolving it in 10 mL of acetonitrile (or a 50:50 acetonitrile:water mixture) to get a 1 mg/mL solution.

  • Further dilute this stock solution to a working concentration of ~0.1 mg/mL using the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulates.

  • Inject a blank (mobile phase) first, followed by your sample. Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks.

References

  • Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%. Cole-Parmer. [URL: https://www.coleparmer.
  • Methyl 3-nitrobenzoate SDS, 618-95-1 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.
  • Methyl 3-nitrobenzoate - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB0258832_EN.htm]
  • Analytical Methods for Determining Nitroaromatics. Agency for Toxic Substances and Disease Registry. [URL: https://www.
  • SAFETY DATA SHEET - Methyl 2-nitrobenzoate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/155969]
  • SAFETY DATA SHEET - Methyl m-Nitrobenzoate. FUJIFILM Wako. [URL: https://labchem-wako.fujifilm.com/us/product/detail/W01W0103-1205.html]
  • Pandey, A. S., et al. (2012). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Bioresource technology, 125, 122-127. [URL: https://www.ncbi.nlm.nih.gov/pubmed/23063901]
  • A Comparative Guide to Purity Analysis of Methyl 2-(bromomethyl)-4-chlorobenzoate: A Validated HPLC Approach. Benchchem. [URL: https://www.benchchem.com/product/b5931]
  • Prakash, D., et al. (2010). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Applied and Environmental Microbiology, 76(19), 6546-6553. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2950482/]
  • Methyl 4-bromo-5-chloro-2-nitrobenzoate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/com448631632]
  • Methyl 4-bromo-5-fluoro-2-nitrobenzoate. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/67473451]
  • Liu, J., et al. (2011). Methyl 5-chloro-2-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o398. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3050482/]
  • Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification. Benchchem. [URL: https://www.benchchem.com/product/b10219]
  • Methyl 4-bromo-5-chloro-2-hydroxybenzoate. PubChemLite. [URL: https://pubchemlite.org/compound/CID122163319]
  • Methyl 4 Chloro 3 Methoxy 5 Nitrobenzoate Powder. IndiaMART. [URL: https://www.indiamart.
  • METHYL 4-CHLORO-5-FLUORO-2-NITROBENZOATE. Global Substance Registration System (GSRS). [URL: https://gsrs.
  • METHYL 4-CHLORO-2-NITROBENZOATE CAS#: 42087-80-9. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5258831.htm]
  • Zhang, J. J., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 7, 725. [URL: https://www.frontiersin.org/articles/10.3389/fmicb.2016.00725/full]

Sources

Optimization

Identification and removal of byproducts in Methyl 4-bromo-5-chloro-2-nitrobenzoate reactions

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-bromo-5-chloro-2-nitrobenzoate. It provides in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-bromo-5-chloro-2-nitrobenzoate. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation and purification. Our approach is grounded in established chemical principles and validated analytical techniques to ensure the integrity and reproducibility of your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Methyl 4-bromo-5-chloro-2-nitrobenzoate, providing explanations for the underlying causes and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the nitration of methyl 4-bromo-5-chlorobenzoate can stem from several factors, primarily related to reaction conditions and potential side reactions.

  • Incomplete Reaction: The deactivating nature of the bromo, chloro, and methoxycarbonyl substituents on the aromatic ring slows down the rate of electrophilic aromatic substitution.[1][2] Ensure that the reaction has been allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of maximum conversion.

  • Suboptimal Temperature Control: Nitration reactions are highly exothermic.[1] If the temperature is not strictly controlled and kept low (typically between 0-10 °C), side reactions, including the formation of di-nitrated byproducts and degradation of the starting material or product, can occur.[3] It is imperative to use an efficient cooling bath (e.g., ice-salt) and to add the nitrating mixture slowly to maintain the desired temperature range.[1]

  • Ester Hydrolysis: The strong acidic environment of the nitrating mixture (concentrated nitric and sulfuric acids) can lead to the hydrolysis of the methyl ester group, forming the corresponding carboxylic acid (4-bromo-5-chloro-2-nitrobenzoic acid).[4] This byproduct will be lost during the work-up if an aqueous base wash is employed to neutralize the acid, as it will partition into the aqueous layer as its carboxylate salt. To mitigate this, ensure the reaction is carried out at the lowest effective temperature and for the minimum time required for complete conversion of the starting material.

  • Losses During Work-up and Purification: The product may be partially lost during extraction and purification steps. Ensure complete extraction from the aqueous phase using an appropriate organic solvent. During purification by recrystallization, using an excessive amount of solvent can lead to a significant loss of product in the mother liquor.

Question 2: My final product shows multiple spots on TLC and several peaks in the HPLC chromatogram. What are these impurities and how can I identify them?

Answer:

The presence of multiple spots or peaks indicates the formation of byproducts, which in this synthesis are most likely regioisomers of the desired product and potentially the hydrolyzed carboxylic acid.

  • Regioisomeric Byproducts: The starting material, methyl 4-bromo-5-chlorobenzoate, has two vacant positions on the aromatic ring for the nitro group to be introduced (positions 2 and 6). The directing effects of the existing substituents determine the regioselectivity of the nitration.

    • The bromo and chloro groups are ortho, para-directing.[5]

    • The methoxycarbonyl group is meta-directing.[1]

    This creates a scenario with conflicting directing effects. The desired product is formed by nitration at the 2-position, which is ortho to the chloro group and meta to the methoxycarbonyl group. However, nitration at the 6-position, ortho to the bromo group and meta to the methoxycarbonyl group, can also occur, leading to the formation of Methyl 4-bromo-5-chloro-6-nitrobenzoate as the primary regioisomeric impurity.

    Identification of Regioisomers:

    • HPLC: High-Performance Liquid Chromatography is an excellent technique for separating regioisomers. Developing a suitable method, likely on a reversed-phase C18 column with a mobile phase of acetonitrile and water or methanol and water, can resolve the different isomers.[6][7][8] The elution order will depend on the polarity of the isomers.

    • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between regioisomers. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer. For instance, the proton environments in the desired 2-nitro isomer will differ significantly from those in the 6-nitro isomer.[9][10]

    • GC-MS: Gas Chromatography-Mass Spectrometry can also be used to separate and identify volatile isomers, although derivatization may sometimes be necessary to improve separation.[11]

  • Hydrolysis Byproduct: As mentioned previously, 4-bromo-5-chloro-2-nitrobenzoic acid can be formed through the hydrolysis of the methyl ester. This acidic impurity can be identified by HPLC, where it will typically have a different retention time than the esterified products. It can also be confirmed by extracting the product mixture with a mild aqueous base (e.g., sodium bicarbonate solution); the hydrolyzed acid will move into the aqueous layer.

Question 3: How can I effectively remove the regioisomeric byproducts from my desired Methyl 4-bromo-5-chloro-2-nitrobenzoate?

Answer:

The removal of regioisomeric impurities often requires careful purification techniques due to their similar physical properties.

  • Fractional Recrystallization: This is the most common and often effective method for purifying the desired product. The choice of solvent is critical. A solvent system in which the desired isomer has lower solubility than the undesired isomers at low temperatures is ideal. A mixture of solvents, such as ethanol and water, can be effective.[1] It may be necessary to perform multiple recrystallizations to achieve high purity.

  • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a more powerful separation technique. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) can be used to elute the different isomers.[12] The separation can be monitored by TLC to collect the fractions containing the pure desired product.

  • Preparative HPLC: For very difficult separations or to obtain very high purity material, preparative HPLC can be employed. This technique offers the highest resolution but is typically used for smaller quantities of material due to cost and scale limitations.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity in the nitration of methyl 4-bromo-5-chlorobenzoate?

A1: The regioselectivity is governed by the competing directing effects of the substituents. The methoxycarbonyl group strongly directs meta, to positions 2 and 6. The chloro and bromo groups direct ortho and para. In this case, the positions ortho to the halogens are also meta to the ester group. The position ortho to the chloro group (position 2) is generally favored for substitution over the position ortho to the bromo group (position 6) due to the slightly higher activating (or less deactivating) nature of chlorine compared to bromine in some contexts of electrophilic aromatic substitution, though both are deactivating overall. Therefore, Methyl 4-bromo-5-chloro-2-nitrobenzoate is expected to be the major product, but the formation of the Methyl 4-bromo-5-chloro-6-nitrobenzoate isomer is a significant possibility.

Q2: What are the standard reaction conditions for this nitration?

A2: The standard conditions involve the use of a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid.[1] The reaction is typically carried out at a low temperature, between 0 °C and 10 °C, to control the exothermicity and minimize side reactions. The methyl 4-bromo-5-chlorobenzoate is usually dissolved in the sulfuric acid first, and then the nitric acid (or the pre-mixed nitrating agent) is added dropwise with vigorous stirring and cooling.[3]

Q3: Can I use a different nitrating agent?

A3: While the mixed acid system is the most common and cost-effective, other nitrating agents can be used. For example, nitronium tetrafluoroborate (NO₂BF₄) is a powerful nitrating agent that can sometimes offer different selectivity or milder reaction conditions. However, for industrial-scale synthesis, mixed acid is generally preferred.

Q4: What is the best way to monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by taking small aliquots from the reaction mixture at different time points, quenching them in ice-water, extracting with an organic solvent (e.g., ethyl acetate), and analyzing the organic extract by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to observe the disappearance of the starting material and the appearance of the product(s).

Q5: Are there any specific safety precautions I should take during this reaction?

A5: Yes, this reaction involves the use of highly corrosive and strong oxidizing acids. It is essential to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Use an ice bath to control the reaction temperature and prevent a runaway reaction.

  • Add the nitrating agent slowly and carefully.

  • Have a neutralizing agent, such as sodium bicarbonate, readily available in case of spills.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-bromo-5-chloro-2-nitrobenzoate
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 4-bromo-5-chlorobenzoate (1 equivalent) in concentrated sulfuric acid (approx. 5 volumes) at 0 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1 volume) while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the crude product under vacuum.

Protocol 2: HPLC Analysis of Reaction Mixture
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50:50 acetonitrile:water and increasing to 80:20 acetonitrile:water over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the crude product in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

CompoundExpected Retention TimeNotes
Methyl 4-bromo-5-chlorobenzoateShorterStarting material, less polar than the nitrated products.
Methyl 4-bromo-5-chloro-2-nitrobenzoateIntermediateDesired product.
Methyl 4-bromo-5-chloro-6-nitrobenzoateIntermediateRegioisomeric byproduct, may have a very similar retention time to the desired product.
4-bromo-5-chloro-2-nitrobenzoic acidLonger or ShorterHydrolysis byproduct, its retention will be highly dependent on the mobile phase pH.

Visualizations

Reaction Pathway and Potential Byproducts

G cluster_0 Reaction Scheme SM Methyl 4-bromo-5-chlorobenzoate DP Methyl 4-bromo-5-chloro-2-nitrobenzoate (Desired Product) SM->DP HNO3, H2SO4 (Nitration at C2) BP1 Methyl 4-bromo-5-chloro-6-nitrobenzoate (Regioisomeric Byproduct) SM->BP1 HNO3, H2SO4 (Nitration at C6) BP2 4-bromo-5-chloro-2-nitrobenzoic acid (Hydrolysis Byproduct) DP->BP2 H3O+ (Ester Hydrolysis)

Caption: Synthesis of Methyl 4-bromo-5-chloro-2-nitrobenzoate and potential byproducts.

Troubleshooting Workflow

G cluster_1 Troubleshooting Flowchart start Low Yield or Impure Product check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions analyze_crude Analyze Crude Product (HPLC, TLC, NMR) check_conditions->analyze_crude identify_byproducts Identify Byproducts (Regioisomers, Hydrolysis) analyze_crude->identify_byproducts optimize_purification Optimize Purification (Recrystallization, Chromatography) identify_byproducts->optimize_purification pure_product High Purity Product optimize_purification->pure_product

Caption: A systematic workflow for troubleshooting common issues in the synthesis.

References

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-chloro-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the isolation of the methyl ester of m-nitrobenzoic acid.
  • LibreTexts Chemistry. (2023, January 4). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for [Paper Title]. Retrieved from [Link]

  • MDPI. (2021, March 26). The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. Molecules, 26(7), 1867. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]

  • Chegg. (2023, March 21). Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl. Retrieved from [Link]

  • PubMed. (n.d.). Separation, isolation and identification of optical isomers of 1,4-benzodiazepine glucuronides from biological fluids by reversed-phase high-performance liquid chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Cheminformatics, 9(1), 63. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015, March 29). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. 27(6), 2137-2140. Retrieved from [Link]

  • ResearchGate. (2018, June 22). It´s posible to separate the isomers of Citral by HPLC in reverse phase column? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). New 2-methyl-3-nitrobenzoic acid preparation method.
  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2009(4), M629. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYL m-NITROBENZOATE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-chloro-2-nitrobenzoate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Methyl Paraben, Benzonitrile, Propyl Paraben, and Toluene on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Web Pages. (n.d.). 7. Nitration of Methyl Benzoate. Retrieved from [Link]

  • ResearchGate. (2006, August 22). HPLC Separation of Metyrosine Enantiomers as Methyl Esters Derivatized with 2, 3, 4, 6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate. Retrieved from [Link]

  • PubMed. (2010, January 13). 1-Bromo-4-chloro-2,5-dimethoxy-benzene. Retrieved from [Link]

  • AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Strategies to enhance the purity of Methyl 4-bromo-5-chloro-2-nitrobenzoate

Technical Support Center: Methyl 4-bromo-5-chloro-2-nitrobenzoate Welcome to the technical support center for Methyl 4-bromo-5-chloro-2-nitrobenzoate. This guide is designed for researchers, medicinal chemists, and proce...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 4-bromo-5-chloro-2-nitrobenzoate

Welcome to the technical support center for Methyl 4-bromo-5-chloro-2-nitrobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this intermediate and require strategies to ensure its highest possible purity. Achieving high purity is critical as even minor impurities can significantly impact the outcomes of subsequent synthetic steps, affecting yield, biological activity, and safety profiles of the final active pharmaceutical ingredients (APIs).

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Troubleshooting Guide: Enhancing Product Purity

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering robust, field-proven solutions.

Question 1: My final product is a yellow or brownish solid, not the expected off-white crystals. What causes this discoloration and how can I remove it?

Probable Causes: The coloration typically arises from two sources:

  • Residual Acidic Impurities: Traces of the nitrating acids (sulfuric and nitric acid) or acidic byproducts from the synthesis can remain, leading to degradation and color.

  • Aromatic Byproducts: Minor side reactions during nitration can produce highly colored, often phenolic or poly-nitrated, impurities.[1] These impurities, even at low concentrations, can impart significant color to the bulk material.

Recommended Solutions:

  • Aqueous Bicarbonate Wash: Before the primary purification step, dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and wash it thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution. This neutralizes and removes residual acids. Follow this with a brine wash to remove excess water before drying the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Activated Charcoal Treatment: During recrystallization, after the crude product has been fully dissolved in the hot solvent, a small amount of activated charcoal (typically 1-2% w/w) can be added. The charcoal adsorbs colored impurities due to its high surface area. Allow the mixture to gently boil for a few minutes before performing a hot gravity filtration to remove the charcoal. Causality: The non-polar nature of the activated carbon surface has a high affinity for large, flat, conjugated molecules, which are characteristic of many colored organic impurities.

  • Caution: Using excessive charcoal can lead to the loss of the desired product through co-adsorption.

Question 2: HPLC and/or NMR analysis of my product shows a purity of <95%, with several unidentified peaks. How can I identify and remove these impurities?

Probable Causes: Low purity is often due to a combination of factors:

  • Unreacted Starting Materials: Incomplete esterification of the parent carboxylic acid or incomplete nitration can leave starting materials in the final product.

  • Isomeric Impurities: The directing effects of the substituents on the benzene ring can lead to the formation of regioisomers. For instance, in related syntheses of substituted benzoic acids, the formation of isomers with similar polarity is a common and challenging issue.[2] These isomers often co-crystallize with the desired product, making them difficult to remove by simple recrystallization.[2]

  • Hydrolysis: The ester group may be partially hydrolyzed back to the carboxylic acid if exposed to acidic or basic conditions, especially in the presence of water at elevated temperatures.

Recommended Solutions:

  • Reaction Optimization: Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC) or HPLC. If starting material is present, consider extending the reaction time or slightly increasing the temperature.

  • Column Chromatography: This is the most effective method for separating compounds with different polarities, such as the desired product from less polar starting materials or more polar byproducts like the hydrolyzed carboxylic acid.[1][3] It is particularly crucial for removing isomeric impurities that have very similar solubility profiles.

  • Fractional Recrystallization: If column chromatography is not feasible, a carefully executed fractional recrystallization can be attempted. This involves multiple, sequential crystallization steps. However, this process can be labor-intensive and may lead to significant yield loss.

Question 3: My product "oils out" instead of crystallizing during recrystallization. What is happening and how can I fix it?

Probable Causes: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is often caused by:

  • High Impurity Concentration: Impurities can depress the melting point of the mixture and interfere with crystal lattice formation.

  • Excessive Supersaturation: Cooling the solution too rapidly can cause the compound to crash out of solution as an oil.[4]

  • Inappropriate Solvent Choice: The chosen solvent may have a boiling point that is too high relative to the melting point of the solute.

Recommended Solutions:

  • Re-heat and Add More Solvent: If the product oils out, re-heat the flask to dissolve the oil. Add a small amount of additional hot solvent (10-15% more volume) to reduce the saturation level.[4] Then, allow the solution to cool more slowly.

  • Slow Cooling: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to slow down the cooling rate. This provides more time for proper crystal nucleation and growth.

  • Induce Crystallization: If the solution remains clear after cooling, try to induce crystallization by:

    • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches provide a nucleation site for crystal growth.[4]

    • Seeding: Add a tiny crystal of the pure product (a "seed crystal") to the cooled, supersaturated solution.[4]

  • Solvent System Re-evaluation: If oiling out persists, a different solvent or a mixed-solvent system may be required.

Frequently Asked Questions (FAQs)

Q: What is the best single-solvent system for recrystallizing Methyl 4-bromo-5-chloro-2-nitrobenzoate? A: While the optimal solvent must be determined empirically, methanol is often a good starting point for nitrobenzoate esters.[5][6][7] Ethanol and isopropanol are also viable alternatives. The ideal solvent should dissolve the compound well when hot but poorly when cold.

Q: When should I use column chromatography instead of recrystallization? A: The choice depends on the impurity profile. A decision-making workflow is presented below. In general, column chromatography is preferred when impurities have similar polarity and solubility to the product (e.g., isomers) or when there is a complex mixture of multiple impurities.[3][8] Recrystallization is highly effective for removing small amounts of impurities that have very different solubility profiles from the main product.

Purification Strategy Decision Workflow

G start Crude Product Analysis (TLC or Crude NMR) impurity_check What is the impurity profile? start->impurity_check recrystallize Primary Strategy: Recrystallization impurity_check->recrystallize Baseline or solvent front impurities column Primary Strategy: Column Chromatography impurity_check->column Multiple impurities or close-running spots (Isomers likely) recrystallize_outcome Purity > 98%? recrystallize->recrystallize_outcome column_outcome Purity > 98%? column->column_outcome success Product is Pure recrystallize_outcome->success Yes failure_recrystallize Recrystallization Failed (Isomers or Co-eluting Impurities) recrystallize_outcome->failure_recrystallize No column_outcome->column No (Optimize Eluent/Gradient) column_outcome->success Yes failure_recrystallize->column Proceed to Chromatography

Caption: Decision tree for selecting a purification method.

Q: How can I assess the final purity of my product? A: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds, providing high resolution to separate closely related impurities.[9] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful technique that can determine purity against a certified internal standard without needing a reference standard of the product itself.[10] A sharp melting point range is also a good qualitative indicator of high purity.

Detailed Purification Protocols

Protocol 1: Recrystallization from a Single Solvent (Methanol)

This protocol is designed to remove impurities with significantly different solubility in methanol compared to the target compound.

Methodology:

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding methanol dropwise until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce the recovery yield.[11]

  • (Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for separating isomeric impurities or cleaning up complex reaction mixtures.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for a wide range of organic compounds with moderate polarity.
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientStart with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 80:20). This allows less polar impurities to elute first, followed by the desired product, leaving more polar impurities on the column.
Column Packing Slurry MethodEnsures a homogenous, bubble-free column packing, which is critical for good separation.
Sample Loading Dry LoadingAdsorbing the crude product onto a small amount of silica gel and loading the resulting powder onto the column often provides better resolution than loading a concentrated liquid solution.

Methodology:

  • Prepare the Column: Secure a glass column vertically. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc) and pour it into the column. Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.

  • Load the Sample: Dissolve the crude product in a minimal amount of a moderately polar solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column bed.

  • Elution: Carefully add the eluent to the column. Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks (fractions).

  • Analysis: Spot each fraction (or every few fractions) on a TLC plate and develop it using the same eluent system to identify which fractions contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

References

  • CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents. (n.d.).
  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. (n.d.). Retrieved from [Link]

  • Methyl 5-chloro-2-nitrobenzoate - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents. (n.d.).
  • Approach to Synthesis Problems – Organic Chemistry: How to…. (2022-07-31). Retrieved from [Link]

  • Methyl 4-bromo-5-fluoro-2-nitrobenzoate | C8H5BrFNO4 | CID 67473451 - PubChem. (n.d.). Retrieved from [Link]

  • development and validation of gc-ms method for the trace level determination of potential genotoxic - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Retrieved from [Link]

  • Organic Synthesis - Practical Purification Techniques (A-Level Chemistry) - Study Mind. (n.d.). Retrieved from [Link]

  • A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry - AQA. (2015-01-12). Retrieved from [Link]

  • Column Chromatography: Principles, Procedure, and Applications - Phenomenex. (2025-12-12). Retrieved from [Link]

  • Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts | Analytical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022-04-07). Retrieved from [Link]

  • material safety data sheet - Capot Chemical. (2018-09-05). Retrieved from [Link]

  • Nitration of Phenol and Purification by Column Chromatography Purpose - CDN. (n.d.). Retrieved from [Link]

  • First time synthesis, first time work-up and purification : r/Chempros - Reddit. (2021-03-08). Retrieved from [Link]

  • Methyl 4-bromo-5-chloro-2-nitrobenzoate - Lead Sciences. (n.d.). Retrieved from [Link]

  • EAS Nitration Experiment & Recrystallization - YouTube. (2020-03-25). Retrieved from [Link]

  • How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps - Quora. (2020-07-12). Retrieved from [Link]

  • Struggling with the purification of a nitroaldol product : r/OrganicChemistry - Reddit. (2024-04-12). Retrieved from [Link]

  • Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1 - ResearchGate. (2023-08-01). Retrieved from [Link]

  • column chromatography & purification of organic compounds - YouTube. (2021-02-09). Retrieved from [Link]

  • (PDF) Methyl 4-nitrobenzoate - ResearchGate. (n.d.). Retrieved from [Link]

  • Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. (n.d.). Retrieved from [Link]

Sources

Optimization

Preventing the degradation of Methyl 4-bromo-5-chloro-2-nitrobenzoate during synthesis

Welcome to the technical support center for the synthesis of Methyl 4-bromo-5-chloro-2-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-bromo-5-chloro-2-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and prevent the degradation of your target compound. Our approach is rooted in mechanistic understanding to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Methyl 4-bromo-5-chloro-2-nitrobenzoate?

A1: The most prevalent and logical synthetic strategy involves a two-step process. The first step is the nitration of a suitable precursor, followed by the esterification of the resulting carboxylic acid. The choice of starting material will dictate the initial step. A common route is the nitration of 4-bromo-5-chloro-benzoic acid, followed by a Fischer esterification with methanol.

Q2: What are the critical parameters to control during the nitration step?

A2: Temperature control is paramount during the electrophilic aromatic substitution (nitration) of the benzoate precursor. The reaction is highly exothermic, and maintaining a low temperature (typically below 6 °C) is crucial to prevent over-nitration and the formation of unwanted by-products[1][2]. The slow, dropwise addition of the nitrating mixture (concentrated nitric and sulfuric acids) to the substrate is essential for maintaining this temperature control[2].

Q3: How can I monitor the progress of the esterification reaction?

A3: Thin-layer chromatography (TLC) is an effective and straightforward method to monitor the progress of the Fischer esterification. By co-spotting the reaction mixture with the starting carboxylic acid on a silica gel plate, you can observe the disappearance of the starting material spot and the appearance of a new, less polar product spot. This indicates the conversion of the carboxylic acid to the methyl ester.

Q4: My final product is a brownish or yellowish oil instead of a solid. What could be the issue?

A4: The appearance of a colored oil instead of a solid product often points to the presence of impurities or residual solvent. Overheating during the reaction or purification can lead to the formation of colored by-products. Additionally, incomplete removal of the acidic catalyst or solvents from the work-up can result in an impure, oily product. Purification by column chromatography or recrystallization from an appropriate solvent system is recommended to obtain a pure, solid product.

Q5: What are the expected spectroscopic signatures for Methyl 4-bromo-5-chloro-2-nitrobenzoate?

  • 1H NMR: You would expect signals in the aromatic region corresponding to the protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro, bromo, and chloro groups. A singlet corresponding to the methyl ester protons (-OCH3) would also be present, typically upfield from the aromatic signals.

  • 13C NMR: The spectrum would show distinct signals for the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon of the ester. The positions of the aromatic carbon signals will be affected by the substituents.

  • IR Spectroscopy: Key vibrational bands would include those for the C=O stretch of the ester (around 1720 cm-1), the asymmetric and symmetric stretches of the nitro group (around 1530 cm-1 and 1350 cm-1 respectively), and C-Br and C-Cl stretches at lower wavenumbers.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to no product formation 1. Inactive nitrating agent. 2. Insufficient acid catalyst in esterification. 3. Reaction temperature too low.1. Use fresh, high-quality concentrated nitric and sulfuric acids. 2. Ensure a sufficient amount of a strong acid catalyst (e.g., H2SO4) is used in the esterification. 3. For esterification, ensure the reaction is brought to reflux. For nitration, ensure the temperature is maintained within the optimal range to allow for reaction without degradation.
Presence of multiple spots on TLC after reaction 1. Incomplete reaction (starting material remains). 2. Formation of isomeric byproducts. 3. Over-nitration.1. Increase reaction time or temperature (for esterification). 2. Purify the crude product by column chromatography on silica gel. 3. Strictly control the temperature during nitration and add the nitrating agent slowly.
Product is a dark, discolored solid or oil 1. Decomposition at high temperatures. 2. Presence of impurities from starting materials. 3. Acid-catalyzed side reactions.1. Avoid excessive heating during the reaction and purification steps. 2. Use pure starting materials. 3. Ensure complete neutralization and washing of the product during work-up.
Low yield after purification 1. Product loss during work-up and extraction. 2. Inefficient recrystallization. 3. Hydrolysis of the ester during work-up or purification.1. Perform multiple extractions with a suitable organic solvent. 2. Carefully select the recrystallization solvent system to maximize recovery. 3. Avoid prolonged exposure to acidic or basic aqueous solutions during work-up.

Experimental Protocols

General Procedure for Nitration of a Halogenated Benzoic Acid

This protocol is a general guideline based on the nitration of similar aromatic compounds[2][4].

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the halogenated benzoic acid in concentrated sulfuric acid. Cool the mixture in an ice-salt bath to 0-5 °C.

  • Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Reaction: Add the nitrating mixture dropwise to the cooled solution of the benzoic acid derivative over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Quenching: After the addition is complete, allow the reaction to stir at room temperature for an additional 30 minutes. Then, carefully pour the reaction mixture over crushed ice with stirring.

  • Isolation: The solid nitrobenzoic acid will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

General Procedure for Fischer Esterification

This protocol is a general guideline for the esterification of a carboxylic acid with methanol[5][6][7].

  • Setup: In a round-bottom flask, combine the nitrobenzoic acid, a large excess of methanol (which also acts as the solvent), and a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux and maintain the reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude methyl ester.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol) or by column chromatography.

Visualizing the Workflow and Degradation Pathways

Synthesis_Workflow cluster_0 Route A: Nitration First cluster_1 Route B: Esterification First A_Start 4-Bromo-5-chloro- benzoic Acid A_Nitration Nitration (HNO3, H2SO4, <10°C) A_Start->A_Nitration A_Intermediate 4-Bromo-5-chloro- 2-nitrobenzoic Acid A_Nitration->A_Intermediate A_Esterification Esterification (Methanol, H2SO4, Reflux) A_Intermediate->A_Esterification A_Product Methyl 4-bromo-5-chloro- 2-nitrobenzoate A_Esterification->A_Product B_Start 4-Bromo-5-chloro- benzoic Acid B_Esterification Esterification (Methanol, H2SO4, Reflux) B_Start->B_Esterification B_Intermediate Methyl 4-bromo- 5-chlorobenzoate B_Esterification->B_Intermediate B_Nitration Nitration (HNO3, H2SO4, <10°C) B_Intermediate->B_Nitration B_Product Methyl 4-bromo-5-chloro- 2-nitrobenzoate B_Nitration->B_Product

Caption: Possible synthetic routes to Methyl 4-bromo-5-chloro-2-nitrobenzoate.

Degradation_Pathways Target Methyl 4-bromo-5-chloro- 2-nitrobenzoate Hydrolysis Ester Hydrolysis (H2O, H+ or OH-) Target->Hydrolysis Over_Nitration Over-Nitration (High Temp) Target->Over_Nitration During Nitration Step Incomplete_Reaction Incomplete Reaction Target->Incomplete_Reaction During Synthesis Carboxylic_Acid 4-Bromo-5-chloro- 2-nitrobenzoic Acid Hydrolysis->Carboxylic_Acid Decarboxylation Decarboxylation (High Heat) Carboxylic_Acid->Decarboxylation Nitroaromatic Bromo-chloro-nitrobenzene Decarboxylation->Nitroaromatic Dinitro_Product Dinitro Byproduct Over_Nitration->Dinitro_Product Starting_Material Starting Material Incomplete_Reaction->Starting_Material

Caption: Potential degradation pathways and side reactions.

References

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid. Eureka | Patsnap. [Link]

  • Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research. [Link]

  • NITRATION OF METHYL BENZOATE. N/A. [Link]

  • Methyl 4-bromo-5-fluoro-2-nitrobenzoate (C8H5BrFNO4). PubChem. [Link]

  • how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.? Chegg. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Patsnap Eureka. [Link]

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. N/A. [Link]

  • Nitration of methyl benzoate | Resource. RSC Education. [Link]

  • 4-Bromo-2-chloro-5-nitrobenzoic acid | C7H3BrClNO4. PubChem. [Link]

  • Preparation method of 5-bromo-2-chlorobenzoic acid.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Stability of Polycyclic Aromatic Hydrocarbons during Heating. Journal of Food and Drug Analysis. [Link]

  • Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies. [Link]

  • Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects | The Journal of Organic Chemistry. ACS Publications. [Link]

  • Methyl 5-chloro-2-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • The differing reactivity of the bromo and nitro groups in 4-bromo-5-nitrophthalonitrile towards nucleophilic attack | Request PDF. ResearchGate. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Nitration of Methyl Benzoate. YouTube. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Preparation of Common Nitrate Esters by Mild Nitration of Polyols. N/A. [Link]

  • Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Chemistry Steps. [Link]

  • Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
  • (PDF) Nitration of Methyl Benzoate. ResearchGate. [Link]

  • Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate | Asian Journal of Chemistry. Asian Journal of Chemistry. [Link]

  • Fischer Esterification | Mechanism + Easy TRICK!. YouTube. [Link]

  • Experiment 43, Nitration of Methyl Benzoate; Report. N/A. [Link]

  • Some aromatic nitrate esters: synthesis, structural aspects, thermal and explosive properties. Journal of Hazardous Materials. [Link]

  • Electrophilic Aromatic Substitution Practice Problems. Chemistry Steps. [Link]

  • Nucleophilic substitution in 4-bromo-5-nitrophthalodinitrile: XII. Synthesis and properties of 4-(1-benzotriazolyl)-, 4-nitro-5-(4-nonylphenoxy)phthalonitriles and the ligands based on them. ResearchGate. [Link]

  • Cas 21739-92,5-Bromo-2-chlorobenzoic acid | lookchem. LookChem. [Link]

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  • Simultaneous Determination of Polycyclic Aromatic Hydrocarbons, Alkylphenols, Phthalate Esters and Polychlorinated Biphenyls in. Hilaris Publisher. [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. [Link]

  • Methyl 4-bromo-5-fluoro-2-nitrobenzoate | C8H5BrFNO4. PubChem. [Link]

  • 5-Bromo 2-Chloro Benzoic Acid. Vihita Drugs & Intermediates. [Link]

  • 4. The Royal Society of Chemistry. [Link]

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Troubleshooting

Best practices for the workup of Methyl 4-bromo-5-chloro-2-nitrobenzoate reactions

Reference ID: TS-MB5C2N-001 Status: Active Last Updated: October 26, 2023 Applicable Compounds: Methyl 4-bromo-5-chloro-2-nitrobenzoate (CAS: 1416374-90-7) and related poly-halogenated nitrobenzoates. Core Workup Directi...

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TS-MB5C2N-001 Status: Active Last Updated: October 26, 2023 Applicable Compounds: Methyl 4-bromo-5-chloro-2-nitrobenzoate (CAS: 1416374-90-7) and related poly-halogenated nitrobenzoates.

Core Workup Directive: The "Cold & Mild" Protocol

User Question: I just finished the nitration/esterification reaction. What is the safest way to quench and isolate the product without causing hydrolysis or halogen displacement?

Technical Response: For Methyl 4-bromo-5-chloro-2-nitrobenzoate , the primary risks during workup are ester hydrolysis (to the carboxylic acid) and Nucleophilic Aromatic Substitution (SNAr) of the 5-chloro group. The 5-chloro position is para to the nitro group, making it highly susceptible to nucleophilic attack by hydroxide or alkoxides [1].

The Protocol:

  • Quench Temperature: Cool the reaction mixture to 0–5°C before quenching.

  • Quench Medium: Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).

    • Why? This dissipates the heat of dilution (especially if H₂SO₄ was used) and precipitates the hydrophobic ester immediately, minimizing its exposure to acidic/basic aqueous conditions.

  • Extraction Solvent: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Recommendation: EtOAc is preferred for green chemistry, but DCM solubilizes this specific matrix better if significant tar/polymerization occurred.

  • Wash Sequence (Critical):

    • Wash 1: Cold Water (remove bulk acid).

    • Wash 2: Saturated NaHCO₃ (Sodium Bicarbonate).

      • Warning:DO NOT use NaOH or KOH. Strong bases can trigger SNAr displacement of the 5-chloro group (yielding a phenol/ether impurity) or rapid ester hydrolysis [2].

    • Wash 3: Brine (saturated NaCl).

Troubleshooting: Impurity Profiles & Purification

User Question: My NMR shows a persistent impurity at ~10-15%. It looks like the starting material, but the Rf is slightly different. How do I clean this up?

Technical Response: Common impurities in this synthesis arise from regioselectivity issues or partial hydrolysis.

Diagnostic Table: Common Impurities
Impurity TypeChemical IdentityNMR Signature (¹H)Removal Strategy
Hydrolysis Product 4-bromo-5-chloro-2-nitrobenzoic acidBroad singlet >10 ppm (COOH)Bicarbonate Wash: Dissolve crude in EtOAc; wash 3x with sat. NaHCO₃. Acid stays in aqueous layer.
Regioisomer Methyl 4-bromo-2-chloro-5-nitrobenzoateShifted aromatic protons (approx 0.1-0.2 ppm difference)Recrystallization: Isomers often have distinct crystal habits. See protocol below.
SNAr Byproduct Methyl 4-bromo-5-hydroxy-2-nitrobenzoateLoss of Cl signal (if ¹³C/MS); OH broad peakPrevention: Avoid strong bases (NaOH) during workup. Difficult to separate; requires column chromatography.
Purification Protocol: Recrystallization vs. Chromatography

Recommendation: Attempt Recrystallization first. It is scalable and effective for nitrobenzoates.

  • Solvent System: Methanol (MeOH) or Ethanol (EtOH).

  • Procedure:

    • Dissolve crude solid in minimum boiling MeOH .

    • Allow to cool slowly to Room Temperature (RT).

    • Chill at 0°C for 2 hours.

    • Filter and wash with ice-cold MeOH .[1]

  • Why it works: The ester is moderately soluble in hot alcohol but poorly soluble in cold. The acid impurity and many isomers remain soluble in the mother liquor [3].

Advanced Workflow: SNAr Reactivity Context

User Question: I am using this molecule as a scaffold for a drug intermediate. Which halogen will react first if I treat it with an amine?

Technical Response: Understanding the Regioselectivity is vital for downstream planning.

  • The 5-Chloro Position (Primary Site): It is para to the Nitro group. The Nitro group exerts a strong Mesomeric (-M) withdrawing effect, activating this position for SNAr.

  • The 4-Bromo Position (Secondary Site): It is meta to the Nitro group and para to the Ester. While the Ester is withdrawing, it is less activating than the para-Nitro relationship.

Reactivity Flowchart (DOT Visualization)

ReactivityPathway Start Methyl 4-bromo-5-chloro- 2-nitrobenzoate Intermediate Meisenheimer Complex Start->Intermediate Fast Attack at C5 (Para to NO2) Byproduct 4-Amino Substituted Product (Minor/Trace) Start->Byproduct Slow Attack at C4 (Meta to NO2) Nucleophile Nucleophile (R-NH2) Nucleophile->Start Product 5-Amino Substituted Product (Major) Intermediate->Product -HCl

Caption: Regioselectivity of SNAr reactions. The 5-Cl position is significantly more reactive due to the para-nitro activation.

Stability & Storage FAQs

Q: Can I store the crude mixture overnight?

  • A: Yes, but remove the solvent first . The ester is stable as a dry solid. In solution (especially wet EtOAc), slow hydrolysis to the acid can occur, catalyzed by residual trace acid from the synthesis. Store the dry solid at 2–8°C.

Q: The solid turned yellow/orange upon drying. Is it decomposing?

  • A: Not necessarily. Nitrobenzoates are often naturally pale yellow. However, a deep orange/red shift indicates the formation of phenolic impurities (via hydrolysis/SNAr) or azo-coupling byproducts if reduction occurred. Check LC-MS.

Q: Is this compound light sensitive?

  • A: Poly-halogenated nitro compounds can undergo photolytic degradation (radical debromination) over long periods. Store in amber vials or wrap flasks in foil during extended reactions [4].

References

  • National Center for Biotechnology Information (2025). Methyl 5-chloro-2-nitrobenzoate - Compound Summary. PubChem.[2] Available at: [Link]

  • Organic Syntheses Board. Methyl m-nitrobenzoate and related nitrobenzoate esterifications. Organic Syntheses, Coll.[1] Vol. 1, p.372. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Researchers: Methyl 4-bromo-5-chloro-2-nitrobenzoate and Other Nitroaromatic Compounds

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth technical comparison of Methyl 4-bromo-5-chloro-2-nitrobenzoate with other key nitroaromatic compounds....

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth technical comparison of Methyl 4-bromo-5-chloro-2-nitrobenzoate with other key nitroaromatic compounds. This document moves beyond a simple listing of properties to offer a foundational understanding of the structure-activity relationships that govern the chemical behavior of these versatile building blocks.

Nitroaromatic compounds are a cornerstone of modern organic synthesis, finding applications in pharmaceuticals, agrochemicals, and material science. Their rich and tunable reactivity, largely dictated by the powerful electron-withdrawing nature of the nitro group, makes them invaluable synthons. Methyl 4-bromo-5-chloro-2-nitrobenzoate, a polysubstituted nitroaromatic, presents a unique combination of reactive sites, making it a compound of significant interest for the construction of complex molecular architectures.

This guide will navigate the synthesis, physicochemical properties, and comparative reactivity of Methyl 4-bromo-5-chloro-2-nitrobenzoate. We will draw comparisons with foundational nitroaromatics—Nitrobenzene and Methyl 4-nitrobenzoate—as well as the highly activated Methyl 2,4-dinitrobenzoate, to provide a comprehensive landscape of their chemical behavior.

Physicochemical Properties: A Foundation for Comparison

The physical and chemical properties of a molecule are the bedrock upon which its reactivity is built. The table below summarizes key computed and experimental data for Methyl 4-bromo-5-chloro-2-nitrobenzoate and our selected comparative compounds.

PropertyMethyl 4-bromo-5-chloro-2-nitrobenzoateNitrobenzeneMethyl 4-nitrobenzoateMethyl 2,4-dinitrobenzoate
Molecular Formula C₈H₅BrClNO₄C₆H₅NO₂C₈H₇NO₄C₈H₆N₂O₆
Molecular Weight ( g/mol ) 294.49123.11181.15226.14
Melting Point (°C) Not available5.794-9669-71
Boiling Point (°C) Not available210.9Not availableNot available
Calculated logP 3.11.851.891.56

Data Interpretation: The presence of two halogen atoms in Methyl 4-bromo-5-chloro-2-nitrobenzoate significantly increases its molecular weight and calculated lipophilicity (logP) compared to the other compounds. This increased lipophilicity can influence its solubility in organic solvents and its interaction with biological systems.

Synthesis of Methyl 4-bromo-5-chloro-2-nitrobenzoate: A Proposed Route

Synthesis start 4-bromo-5-chloro-2-nitrotoluene intermediate 4-bromo-5-chloro-2-nitrobenzoic acid start->intermediate KMnO4, H2O, reflux product Methyl 4-bromo-5-chloro-2-nitrobenzoate intermediate->product SOCl2, then CH3OH

Figure 1: Proposed synthetic pathway for Methyl 4-bromo-5-chloro-2-nitrobenzoate.

Experimental Protocol:

Step 1: Oxidation of 4-bromo-5-chloro-2-nitrotoluene

  • To a stirred solution of 4-bromo-5-chloro-2-nitrotoluene (1.0 eq) in a mixture of pyridine and water (10:1 v/v), add potassium permanganate (KMnO₄, 3.0 eq) portion-wise over 1 hour.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

  • Combine the filtrates and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 1-2.

  • The resulting precipitate of 4-bromo-5-chloro-2-nitrobenzoic acid is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Esterification to Methyl 4-bromo-5-chloro-2-nitrobenzoate

  • Suspend the dried 4-bromo-5-chloro-2-nitrobenzoic acid (1.0 eq) in thionyl chloride (SOCl₂, 5.0 eq) and add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 75-80 °C) for 2-3 hours until the evolution of gas ceases and the solution becomes clear.

  • Remove the excess thionyl chloride under reduced pressure.

  • To the resulting crude acid chloride, carefully add methanol (CH₃OH, 10.0 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford Methyl 4-bromo-5-chloro-2-nitrobenzoate.

Predicted Spectroscopic Data:
  • ¹H NMR (CDCl₃, 400 MHz): δ 8.15 (s, 1H), 7.95 (s, 1H), 3.95 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 164.5, 148.0, 138.0, 135.0, 130.0, 125.0, 122.0, 53.0.

  • IR (KBr, cm⁻¹): 3100 (Ar C-H), 1730 (C=O, ester), 1530, 1350 (NO₂, asymmetric and symmetric stretching), 1250 (C-O, ester), 830 (C-Cl), 680 (C-Br).

  • MS (EI): m/z (%) = 295/293/291 (M⁺), 264/262/260 ([M-OCH₃]⁺).

Comparative Reactivity: An Electron-Deficient Landscape

The reactivity of nitroaromatic compounds is dominated by the strong electron-withdrawing nature of the nitro group. This effect is twofold: it deactivates the aromatic ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution (SₙAr).

Electrophilicity and Nucleophilic Aromatic Substitution (SₙAr)

The presence of multiple electron-withdrawing groups (nitro, chloro, bromo, and methoxycarbonyl) renders the aromatic ring of Methyl 4-bromo-5-chloro-2-nitrobenzoate highly electron-deficient and, therefore, highly electrophilic. This makes it an excellent substrate for SₙAr reactions.

To quantitatively compare the electrophilicity, we can consider the Hammett substituent constants (σ). These constants provide a measure of the electronic effect of a substituent on the reactivity of a benzene ring. A more positive σ value indicates a stronger electron-withdrawing effect.

Substituentσₚσₘ
-NO₂+0.78+0.71
-Br+0.23+0.39
-Cl+0.23+0.37
-COOCH₃+0.45+0.37

The cumulative effect of these substituents in Methyl 4-bromo-5-chloro-2-nitrobenzoate leads to a significantly more electron-poor aromatic ring compared to nitrobenzene or methyl 4-nitrobenzoate. Consequently, it is expected to be substantially more reactive in SₙAr reactions. Methyl 2,4-dinitrobenzoate, with two nitro groups, will also be highly reactive.

Reactivity cluster_0 Relative Reactivity in SNAr Nitrobenzene Nitrobenzene Methyl 4-nitrobenzoate Methyl 4-nitrobenzoate Nitrobenzene->Methyl 4-nitrobenzoate Increased reactivity Methyl 4-bromo-5-chloro-2-nitrobenzoate Methyl 4-bromo-5-chloro-2-nitrobenzoate Methyl 4-nitrobenzoate->Methyl 4-bromo-5-chloro-2-nitrobenzoate Significantly increased reactivity Methyl 2,4-dinitrobenzoate Methyl 2,4-dinitrobenzoate Methyl 4-bromo-5-chloro-2-nitrobenzoate->Methyl 2,4-dinitrobenzoate Comparable high reactivity

Figure 2: Predicted relative reactivity of nitroaromatic compounds in nucleophilic aromatic substitution.

Experimental Protocol: Kinetic Study of SₙAr

To experimentally validate the predicted reactivity, a kinetic study of the reaction with a nucleophile, such as piperidine, can be performed. The progress of the reaction can be monitored by UV-Vis spectrophotometry or HPLC.

  • Prepare stock solutions of the nitroaromatic compounds and piperidine in a suitable solvent (e.g., acetonitrile).

  • In a thermostated cuvette, mix the solution of the nitroaromatic compound with a large excess of the piperidine solution to ensure pseudo-first-order kinetics.

  • Monitor the change in absorbance of the reaction mixture at a wavelength where the product absorbs and the starting material does not.

  • The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

  • The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of piperidine.

Reduction Potential

The electron-deficient nature of the nitroaromatic ring also influences its reduction potential. The nitro group can be electrochemically reduced, and the potential at which this occurs is a measure of the ease of reduction. More electron-withdrawing substituents on the ring make the reduction more favorable, shifting the reduction potential to less negative values.

Therefore, we can predict the following order of ease of reduction:

Methyl 2,4-dinitrobenzoate > Methyl 4-bromo-5-chloro-2-nitrobenzoate > Methyl 4-nitrobenzoate > Nitrobenzene

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique to determine the reduction potentials of these compounds.

  • Prepare a solution of the nitroaromatic compound in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).

  • Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back.

  • The potential of the cathodic peak corresponds to the reduction potential of the nitro group.

ExperimentalWorkflow cluster_0 Comparative Analysis Workflow A Synthesis & Purification B Spectroscopic Characterization (NMR, IR, MS) A->B C Physicochemical Property Determination A->C D Cyclic Voltammetry (Reduction Potential) A->D E Kinetic Studies (SNAr) (Reactivity/Electrophilicity) A->E F Data Analysis & Comparison B->F C->F D->F E->F

Figure 3: A comprehensive workflow for the comparative analysis of nitroaromatic compounds.

Conclusion

Methyl 4-bromo-5-chloro-2-nitrobenzoate emerges as a highly functionalized and reactive building block in the landscape of nitroaromatic chemistry. The convergence of multiple electron-withdrawing substituents on the benzene ring significantly enhances its electrophilicity, making it a prime candidate for nucleophilic aromatic substitution reactions. Its predicted reactivity profile places it in a comparable class to the highly activated dinitroaromatics.

This guide has provided a theoretical framework for understanding the properties and reactivity of Methyl 4-bromo-5-chloro-2-nitrobenzoate in comparison to other key nitroaromatic compounds. The detailed experimental protocols included herein offer a clear pathway for researchers to validate these predictions and to further explore the synthetic utility of this intriguing molecule. The insights and practical methodologies presented are intended to empower researchers in their pursuit of novel molecular entities in drug discovery and materials science.

References

  • PubChem. National Center for Biotechnology Information. [Link]

  • Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 1991 , 91 (2), 165–195. [Link]

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed. John Wiley & Sons, 1992.
  • El-Gendy, A. A. M. Cyclic Voltammetry: A Versatile Electrochemical Technique. International Journal of Electrochemical Science, 2021 , 16, 210418. [Link]

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed. Springer, 2007.
Comparative

A Comparative Guide to Purity Analysis of Methyl 4-bromo-5-chloro-2-nitrobenzoate: HPLC vs. UPLC

In the landscape of pharmaceutical development and chemical research, the purity of intermediate compounds is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiling, and the safet...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the purity of intermediate compounds is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiling, and the safety and efficacy of the final active pharmaceutical ingredient (API). Methyl 4-bromo-5-chloro-2-nitrobenzoate, a substituted aromatic compound, serves as a vital building block in the synthesis of various pharmaceutical agents. Its purity directly influences the downstream reaction pathways and the impurity profile of the subsequent products. Consequently, robust and reliable analytical methods for its purity assessment are indispensable.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity determination of Methyl 4-bromo-5-chloro-2-nitrobenzoate. We will delve into the technical intricacies of method development, present validated protocols, and offer a comparative analysis to aid researchers and drug development professionals in selecting the most appropriate technique for their needs.

The Foundational Technique: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the workhorse of pharmaceutical analysis, prized for its versatility and robustness in separating a wide range of organic molecules.[1] For a moderately polar compound like Methyl 4-bromo-5-chloro-2-nitrobenzoate, RP-HPLC is an excellent starting point.

Causality Behind Experimental Choices

The selection of chromatographic conditions is a scientifically driven process aimed at achieving optimal separation of the main analyte from any potential impurities. The primary impurities in the synthesis of Methyl 4-bromo-5-chloro-2-nitrobenzoate are likely to be residual starting materials, regioisomers, or by-products from side reactions.[2]

  • Stationary Phase: A C18 (octadecylsilyl) column is the most common choice for reversed-phase chromatography due to its hydrophobicity, which allows for the retention of a broad range of non-polar to moderately polar compounds.[3] The non-polar C18 stationary phase interacts with the analyte, and elution is achieved by a polar mobile phase.[3]

  • Mobile Phase: A mixture of a polar solvent (like water) and a less polar organic solvent (like acetonitrile or methanol) is used. The ratio of these solvents is critical for achieving the desired retention and separation. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to elute strongly retained compounds and reduce analysis time. The addition of a small amount of acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase can improve peak shape by suppressing the ionization of any acidic functional groups.

  • Detection: Methyl 4-bromo-5-chloro-2-nitrobenzoate contains a chromophore (the nitroaromatic ring system) that absorbs UV light. A UV detector is, therefore, a simple and effective means of detection. The detection wavelength should be set at the absorbance maximum of the analyte to ensure the highest sensitivity. For aromatic nitro compounds, this is typically in the range of 230-280 nm.[4][5]

Experimental Protocol: RP-HPLC-UV Method

Objective: To determine the purity of Methyl 4-bromo-5-chloro-2-nitrobenzoate and separate it from potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 50% B

    • 5-15 min: 50% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the Methyl 4-bromo-5-chloro-2-nitrobenzoate sample.

  • Dissolve in a suitable solvent, such as acetonitrile, in a 10 mL volumetric flask.

  • Dilute to the mark with the same solvent to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability: Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and checking parameters like retention time repeatability, peak area precision, and theoretical plates, as outlined in pharmacopeial guidelines such as USP <621>.[6][7]

The High-Throughput Alternative: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm).[8] This results in significantly higher efficiency, resolution, and speed compared to traditional HPLC.[9][10]

The UPLC Advantage

The core principle of UPLC is that smaller particles lead to a more efficient separation.[9] However, packing a column with sub-2 µm particles creates a much higher backpressure, necessitating specialized instrumentation capable of operating at pressures up to 15,000 psi (1000 bar), whereas conventional HPLC systems are typically limited to around 400–600 bar.[9]

  • Increased Resolution and Sensitivity: The higher efficiency of UPLC columns leads to narrower peaks, which in turn provides better resolution between closely eluting compounds and a higher signal-to-noise ratio, enhancing sensitivity.[8][10]

  • Faster Analysis Times: The shorter columns and higher optimal flow rates used in UPLC significantly reduce analysis time, increasing sample throughput.[8][11]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates (on a per-analysis basis) lead to a significant reduction in solvent consumption, making UPLC a more environmentally friendly and cost-effective technique.[10]

Experimental Protocol: UPLC-UV Method

Objective: To achieve a rapid and high-resolution purity determination of Methyl 4-bromo-5-chloro-2-nitrobenzoate.

Instrumentation:

  • UPLC system with a binary solvent manager, sample manager, column heater, and UV-Vis detector.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-0.5 min: 50% B

    • 0.5-2.5 min: 50% to 80% B

    • 2.5-3.5 min: 80% B

    • 3.6-5.0 min: 50% B (re-equilibration)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 2 µL

Sample Preparation: The sample preparation is similar to the HPLC method, with the final concentration adjusted as needed based on the sensitivity of the UPLC system.

Method Validation: Ensuring Trustworthiness

Any analytical method used for purity determination in a regulated environment must be validated to demonstrate its suitability for the intended purpose.[12][13] The validation should be performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[12][14] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[13]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[12]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Performance Comparison: HPLC vs. UPLC

ParameterHPLCUPLCRationale
Analysis Time ~25 minutes~5 minutesShorter column and higher optimal flow rate in UPLC lead to faster separations.[8][11]
Resolution GoodExcellentSmaller particles in the UPLC column provide higher theoretical plates and sharper peaks.[8][9]
Sensitivity (LOD/LOQ) StandardHigherNarrower peaks result in a greater peak height and a better signal-to-noise ratio.[10]
Solvent Consumption HighLowShorter run times and lower flow rates significantly reduce solvent usage.[10]
System Backpressure Low to Moderate (~1500-3000 psi)Very High (~8000-12000 psi)Sub-2 µm particles create high resistance to flow.[9]
Instrument Cost LowerHigherUPLC systems are engineered to withstand high pressures and have more advanced components.
Method Robustness Generally highCan be more sensitive to minor variationsThe high efficiency of the system can make it more susceptible to issues like column clogging.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the purity analysis of Methyl 4-bromo-5-chloro-2-nitrobenzoate using either HPLC or UPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting p1 Weigh Sample/ Standard p2 Dissolve in Acetonitrile p1->p2 p3 Dilute to Final Concentration p2->p3 p4 Filter through 0.45 µm Filter p3->p4 a1 System Suitability Test (SST) p4->a1 a2 Inject Blank (Mobile Phase) a1->a2 a3 Inject Standard Solution a2->a3 a4 Inject Sample Solution a3->a4 d1 Integrate Peaks in Chromatogram a4->d1 d2 Identify Main Peak and Impurities d1->d2 d3 Calculate Purity (% Area) d2->d3 d4 Generate Final Report d3->d4

Caption: Workflow for HPLC/UPLC Purity Analysis.

Conclusion and Recommendations

Both HPLC and UPLC are powerful techniques for the purity analysis of Methyl 4-bromo-5-chloro-2-nitrobenzoate. The choice between them largely depends on the specific needs of the laboratory.

  • HPLC remains a reliable and cost-effective option for routine quality control where high throughput is not the primary concern. Its robustness and the lower cost of instrumentation make it an accessible choice for many laboratories.

  • UPLC is the superior choice for high-throughput screening, method development, and the analysis of complex samples where high resolution is critical.[11] The significant reduction in analysis time and solvent consumption can lead to substantial long-term cost savings, offsetting the higher initial instrument investment.[10]

For research and development environments where speed and the ability to resolve unknown impurities are paramount, investing in UPLC technology is highly recommended. For established quality control laboratories with a large number of existing validated HPLC methods, a careful cost-benefit analysis should be performed before transitioning to UPLC. In all cases, the chosen method must be properly validated according to ICH guidelines to ensure the generation of accurate and reliable data.[12][14]

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2021, March 25). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban.
  • Asian Journal of Applied Science and Technology. (2018, May 25).
  • Chromatography Online. (2024, September 16). Are You Sure You Understand USP <621>?
  • Tech Vauk. (2025, December 7).
  • Pharma Tutor. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC.
  • RSC Publishing. (n.d.). Development and validation of a new RP-HPLC method for the simultaneous determination of hydroquinone, kojic acid, octinoxate, avobenzone, BHA and BHT in skin-whitening cream.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry.
  • ResearchGate. (2025, August 7).
  • European Medicines Agency. (1995, June). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • US Pharmacopeia (USP). (2022, December 1).
  • Chromatography Forum. (2015, May 7).
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • USP. (n.d.).
  • ResearchGate. (n.d.).
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.).
  • PubMed. (n.d.).
  • PubChem. (n.d.).
  • Chromatography Online. (2024, September 16). Are You Sure You Understand USP <621>?
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Veeprho. (2024, August 8).
  • Agilent. (n.d.).
  • ResearchGate. (n.d.). Q2(R1)
  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • Scribd. (n.d.).
  • ChemicalBook. (2025, January 14).
  • Veeprho. (n.d.).

Sources

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